molecular formula C13H15NOS B511085 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol CAS No. 66200-58-6

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Katalognummer: B511085
CAS-Nummer: 66200-58-6
Molekulargewicht: 233.33g/mol
InChI-Schlüssel: QZCQMSVDIPEADQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This secondary amine, featuring a phenethylamine backbone substituted with a thiophene ring, is structurally categorized as a phenylethanolamine derivative . The core phenylethanolamine structure is a known trace amine in mammalian species and serves as a fundamental scaffold for a diverse range of bioactive molecules, demonstrating intrinsic cardiovascular activity and interaction with adrenergic receptors . The incorporation of the heteroaromatic thiophene moiety is a common strategy in drug design to modulate the electronic properties, lipophilicity, and binding affinity of lead compounds . Researchers are directed to explore its potential as a key synthetic intermediate for the development of novel therapeutic agents or as a tool compound for studying enzyme systems like phenylethanolamine N-methyltransferase (PNMT) . Its research value is further amplified by the scientific interest in similar 1-phenyl-2-aminoethanol derivatives, which have been identified as inhibitors of bacterial resistance mechanisms, such as the MCR-1 protein that confers colistin resistance in Gram-negative pathogens . All investigations utilizing this compound must be conducted by qualified professionals in controlled laboratory settings.

Eigenschaften

IUPAC Name

1-phenyl-2-(thiophen-2-ylmethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCQMSVDIPEADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and potential pharmacological significance of the novel compound, 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol. While direct experimental data for this specific molecule is limited, this document, grounded in established chemical principles and data from analogous structures, offers valuable insights for researchers, scientists, and professionals in the field of drug development. By deconstructing the molecule into its core components—the 1-phenyl-2-amino-ethanol framework and the thiophen-2-ylmethyl substituent—we can project its physicochemical characteristics, spectroscopic signature, and potential biological activities. This guide serves as a foundational resource for future research and development involving this promising chemical entity.

Introduction: A Molecule of Interest

The compound 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol belongs to the phenylethanolamine class of compounds, a scaffold known for its diverse pharmacological activities. The parent compound, phenylethanolamine, and its derivatives are recognized for their interaction with adrenergic receptors, playing roles as vasoconstrictors and neurotransmitters.[1][2] The introduction of a thiophen-2-ylmethyl group to the amino function introduces a five-membered sulfur-containing heterocycle, a privileged structure in medicinal chemistry. Thiophene moieties are present in numerous approved drugs and are known to confer a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The strategic combination of these two pharmacophores suggests that 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol may exhibit a unique and potentially valuable pharmacological profile, warranting further investigation.

Chemical Structure and Nomenclature

The structural and identifying information for 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol is outlined below.

Chemical Structure

G compound 1-Phenyl-2-[(thiophen-2-ylmethyl) -amino]-ethanol receptor Adrenergic Receptor (e.g., β2-AR) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP Increased cAMP adenylyl_cyclase->cAMP Produces pka Protein Kinase A (PKA) Activation cAMP->pka cellular_response Cellular Response (e.g., Bronchodilation) pka->cellular_response Phosphorylates targets leading to

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound, 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol. While direct stability data for this specific molecule is not yet prevalent in published literature, this document synthesizes established principles from studies on analogous structures—namely secondary amines, β-amino alcohols, and thiophene derivatives—to propose a robust, scientifically-grounded methodology for its complete stability profiling. By detailing a series of forced degradation studies and the requisite analytical techniques, this guide serves as a self-validating protocol for researchers and drug development professionals to elucidate potential degradation pathways, identify critical stability-limiting factors, and establish appropriate storage and handling conditions. The causality behind each experimental choice is explained to ensure a deep understanding of the scientific principles underpinning the stability assessment.

Introduction: The Imperative of Stability Profiling

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol is a molecule of interest possessing a unique combination of structural motifs: a phenyl group, a β-amino alcohol backbone, and a thiophene moiety. Such structures are frequently explored in medicinal chemistry for their potential biological activities. The thermodynamic stability of any potential drug candidate or intermediate is a cornerstone of its development. Instability can lead to loss of potency, the formation of toxic degradation products, and unpredictable therapeutic outcomes.[1][2] Therefore, a thorough understanding of a molecule's behavior under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of ensuring safety and efficacy.

This guide will outline a comprehensive strategy to probe the intrinsic stability of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol. We will delve into the theoretical vulnerabilities suggested by its structure and lay out a practical, multi-faceted experimental plan to confirm and quantify these liabilities.

Theoretical Stability Assessment: Insights from Structural Analogs

The chemical architecture of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol suggests several potential avenues for degradation. A proactive analysis of these features allows for a more targeted and efficient experimental design.

  • The Secondary Amine Moiety: The secondary amine is a well-known site for oxidative degradation.[3][4] The process can be initiated by hydrogen or electron abstraction, leading to the formation of an amine radical.[4] This can subsequently trigger C-N or C-C bond cleavage. Studies have shown that secondary amines can be more susceptible to oxidative degradation than their primary or tertiary counterparts.[3][5] The presence of trace metal ions can significantly accelerate these oxidative processes through Fenton-type reactions.

  • The β-Amino Alcohol Structure: The presence of a hydroxyl group beta to the nitrogen atom introduces additional chemical considerations. This functional group can influence the molecule's susceptibility to both oxidative and thermal degradation pathways.[3] The relative stereochemistry of the hydroxyl and amino groups can also play a role in conformational stability, which may indirectly affect reactivity.[6]

  • The Thiophene Ring: Thiophene and its derivatives are known to be susceptible to photo-oxidation.[7][8] The sulfur atom can be oxidized, and the aromatic ring can undergo cleavage upon exposure to light, particularly in the presence of oxygen.[9] Additionally, the thiophene ring can be a site for metabolic oxidation in biological systems.[9]

  • pH-Dependent Effects: The molecule possesses both a basic amino group and a potentially acidic (or at least polar) hydroxyl group. Therefore, its overall charge and solubility will be highly dependent on the pH of its environment.[10] This pH dependence will, in turn, influence its susceptibility to hydrolysis and other degradation pathways. For instance, protonation of the amine at low pH may protect it from certain oxidative reactions but could also catalyze other degradative processes.

Experimental Design for Comprehensive Stability Profiling

A definitive understanding of the compound's stability requires a systematic experimental approach known as forced degradation or stress testing.[1] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling to accelerate degradation and identify potential degradation products.

Forced Degradation (Stress Testing) Protocols

The following forced degradation studies are designed to provide a comprehensive stability profile for 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol.

Table 1: Proposed Forced Degradation Conditions
Stress ConditionProposed ProtocolRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60°C for up to 72 hours.To assess stability in an acidic environment, which can catalyze the hydrolysis of susceptible functional groups and influence the ionization state of the amine.[10][11]
Base Hydrolysis 0.1 M NaOH at 60°C for up to 72 hours.To evaluate stability in an alkaline medium, which can promote base-catalyzed degradation reactions. Thiophene-containing compounds have shown susceptibility to basic conditions.[12]
Neutral Hydrolysis Purified water at 60°C for up to 72 hours.To determine the rate of hydrolysis in the absence of acid or base catalysis.
Oxidative Stress 3% H₂O₂ in the dark at room temperature for up to 24 hours.To probe the susceptibility of the secondary amine and thiophene ring to oxidation, a common degradation pathway for these moieties.[13]
Photostability Expose solid and solution samples to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.To assess degradation due to light exposure, a known vulnerability of thiophene derivatives.[7][14][15]
Thermal Stress (Solid) Heat the solid compound at a temperature below its melting point (e.g., 80°C) for up to 1 week.To evaluate the intrinsic thermal stability of the molecule in the solid state.[16][17]
Thermal Stress (Solution) Reflux a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at 80°C for up to 72 hours.To assess thermal stability in solution, where degradation kinetics can be different from the solid state.[3]
Analytical Methodology: The Core of Stability Assessment

A robust and validated analytical method is crucial for accurately quantifying the degradation of the parent compound and detecting the formation of byproducts.

A. Primary Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of stability testing due to its high resolution and quantitative power.[18]

  • Protocol:

    • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the polar parent compound from potentially less polar degradation products.

    • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of absorbance at multiple wavelengths, which is useful for assessing peak purity and detecting co-eluting impurities.

    • Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating." This means the method must be able to resolve the parent peak from all significant degradation products and placebo components.

B. Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of unknown degradation products.[2]

  • Protocol:

    • Interface: An electrospray ionization (ESI) source is generally suitable for a molecule of this type.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements of both the parent and fragment ions, which is critical for determining elemental compositions.

    • MS/MS Analysis: Tandem mass spectrometry (MS/MS) should be performed on the degradation product peaks to obtain fragmentation patterns. These patterns provide vital clues about the structure of the degradants.

C. Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide key information about the solid-state properties of the compound.[17][19][20]

  • Protocol:

    • DSC: Heat a small sample (2-5 mg) in a sealed aluminum pan at a controlled rate (e.g., 10°C/min). This will determine the melting point and detect any polymorphic transitions or solid-state reactions.[17]

    • TGA: Heat a sample (5-10 mg) in an open pan at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). TGA measures mass loss as a function of temperature, indicating the onset of thermal decomposition and the presence of residual solvents or water.[19][20][21]

Visualization of Experimental Workflow and Potential Degradation Pathways

Visual models are essential for conceptualizing the experimental plan and the potential chemical transformations the molecule may undergo.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Data Interpretation API 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol (API) API_Sol API in Solution API->API_Sol Photo Photostability API->Photo Therm Thermal Stress API->Therm DSC_TGA DSC / TGA (Solid-State) API->DSC_TGA Acid Acid Hydrolysis API_Sol->Acid Base Base Hydrolysis API_Sol->Base Oxid Oxidation (H2O2) API_Sol->Oxid API_Sol->Photo API_Sol->Therm HPLC HPLC-PDA Analysis (Quantification) Acid->HPLC Base->HPLC Oxid->HPLC Photo->HPLC Therm->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS Profile Stability Profile HPLC->Profile Pathway Degradation Pathway LCMS->Pathway Conclusion Conclusion Profile->Conclusion Final Report Pathway->Conclusion Final Report

Caption: Experimental workflow for stability assessment.

Hypothetical Degradation Pathway

Based on the chemistry of its constituent moieties, a hypothetical degradation pathway can be proposed. This serves as a working model to be confirmed or refuted by experimental data from LC-MS/MS analysis.

G cluster_ox Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation Parent 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol N_Oxide N-Oxide Parent->N_Oxide H2O2 Thiophene_SO Thiophene-S-Oxide Parent->Thiophene_SO H2O2 / Light Imine Imine intermediate (via C-H abstraction) Parent->Imine H2O2 RingOpened Thiophene Ring-Opened Products Parent->RingOpened UV/Vis Light + O2 Dehydration Dehydration Product Parent->Dehydration Heat Aldehyde Thiophene-2-carbaldehyde Imine->Aldehyde Hydrolysis Aminoalcohol 1-Phenyl-2-aminoethanol Imine->Aminoalcohol Hydrolysis

Caption: Potential degradation pathways of the target molecule.

Data Interpretation and Reporting

The culmination of these experiments is the construction of a comprehensive stability profile.

  • Quantitative Analysis: The HPLC data should be tabulated to show the percentage of the parent compound remaining and the percentage of each degradation product formed under each stress condition.

  • Kinetic Analysis: Where significant degradation is observed, the data can be used to estimate degradation kinetics (e.g., zero-order, first-order).

  • Structural Elucidation: The LC-MS/MS data must be carefully interpreted to propose structures for the major degradation products. This involves analyzing the accurate mass, isotopic pattern, and fragmentation data.

  • Mass Balance: An attempt should be made to achieve mass balance, where the initial amount of the parent drug is accounted for by the sum of the remaining parent and all degradation products. A good mass balance (typically >95%) provides confidence in the analytical methodology.

Table 2: Example Data Summary Table
Stress ConditionTime (hrs)% Parent Remaining% Degradant 1% Degradant 2Mass Balance (%)
0.1 M HCl, 60°C 2498.50.8Not Detected99.3
7295.22.50.598.2
3% H₂O₂, RT 885.15.28.999.2
2460.715.821.397.8
Photostability 200 Wh/m²92.4Not Detected6.198.5

Conclusion and Recommendations

This technical guide provides a scientifically rigorous and comprehensive framework for the systematic evaluation of the thermodynamic stability of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol. By integrating forced degradation studies with modern analytical techniques, researchers can elucidate the intrinsic stability of the molecule, identify its primary degradation pathways, and characterize the resulting byproducts.

The insights gained from this proposed study are critical for:

  • Formulation Development: Guiding the selection of excipients and formulation strategies to protect the molecule from degradation.

  • Packaging and Storage: Defining appropriate packaging materials and storage conditions (e.g., temperature, humidity, protection from light) to ensure a viable shelf-life.

  • Regulatory Submissions: Providing essential data required by regulatory agencies for new drug applications.

By following the principles and protocols outlined herein, scientists and drug development professionals can build a robust understanding of the stability of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol, a crucial step in its journey from a novel chemical entity to a potential therapeutic agent.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2024). ACS Omega.
  • Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. (n.d.). Sciencemadness.org.
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy.
  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). (n.d.). SciSpace.
  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (n.d.). OUCI.
  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2025). ResearchGate.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (n.d.). PMC.
  • Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI.
  • Results of forced degradation studies. (n.d.). ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google.
  • Thermal Analysis TGA / DTA. (n.d.). Google.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). Google.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • Thermo-Analytical Methods of Analysis and their Applications. (n.d.). Longdom Publishing.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM.
  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo.
  • Thermal Analysis. (n.d.). EAG.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.). ResearchGate.
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2025). ResearchGate.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (n.d.). MDPI.
  • Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. (2018). Frontiers.

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol, a novel compound with potential therapeutic applications. While specific experimental data for this molecule is not yet publicly available, this document outlines the theoretical underpinnings, predictive models, and detailed experimental protocols necessary to establish a robust and reliable solubility profile. By integrating theoretical insights with practical, field-proven methodologies, this guide serves as a self-validating system for researchers and drug development professionals to understand and manipulate the solubility of this and other challenging compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. For 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol, a molecule possessing both hydrophobic (phenyl and thiophene rings) and polar (amino and hydroxyl groups) moieties, understanding its interaction with various organic solvents is crucial for several stages of development:

  • Synthesis and Purification: The selection of appropriate solvents is essential for achieving high yields and purity during crystallization and other purification steps.[1]

  • Formulation Development: Creating a stable and effective dosage form, whether for oral, parenteral, or topical delivery, is highly dependent on the API's solubility in excipients and solvent systems.[2]

  • Analytical Method Development: Accurate quantification and characterization of the API require its complete dissolution in a suitable solvent for techniques like HPLC and mass spectrometry.

  • Predicting In Vivo Performance: Solubility data, particularly in biorelevant media, is a key input for models that predict a drug's absorption and bioavailability, as outlined by the Biopharmaceutics Classification System (BCS).[3][4]

This guide will provide the necessary tools to systematically investigate and understand the solubility of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on extensive experimental work, a theoretical assessment can provide invaluable insights into the likely solubility of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol in different classes of organic solvents. The principle of "like dissolves like" is a foundational concept, which can be quantified using solubility parameters.[5]

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameters (HSP), which deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[6][7]

Every molecule can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute (the API) and a solvent, the more likely they are to be miscible.[8][9] The distance (Ra) between the API and a solvent in Hansen space can be calculated, and a smaller Ra value indicates higher affinity.

While the specific HSP values for 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol are not published, they can be estimated using group contribution methods based on its chemical structure. These estimated values can then be used to screen a wide range of solvents in silico, prioritizing those with the highest likelihood of successfully dissolving the compound.

Thermodynamic Models

For more rigorous predictions, various thermodynamic models can be employed. These models, such as UNIFAC and COSMO-RS, can estimate the solubility of a drug in different solvents and at various temperatures.[10][11] While computationally intensive, these methods can provide a more nuanced understanding of the solute-solvent interactions and are particularly useful in later stages of development for process optimization.[12]

Experimental Determination of Solubility

Theoretical predictions must always be validated by empirical data. The following section details a robust, step-by-step protocol for determining the equilibrium solubility of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol.

The Shake-Flask Method: A Gold Standard

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[1][3][13]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation:

    • Dispense an excess amount of crystalline 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol into a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a precise volume of the selected organic solvent to each vial. A diverse range of solvents should be chosen, covering a spectrum of polarities and hydrogen bonding capabilities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dimethyl sulfoxide).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically at 25°C and/or 37°C, to simulate ambient and physiological conditions, respectively.[4]

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended, although the exact time should be determined by preliminary kinetic studies (i.e., sampling at various time points until the concentration in solution remains constant).[3]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to permit the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved API from the undissolved solid. This is a critical step to avoid artificially inflating the measured solubility. Centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PTFE) is a robust method.[3]

  • Analysis:

    • Quantify the concentration of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve with known concentrations of the API in the same solvent to ensure accurate quantification.

  • Data Reporting:

    • Express solubility in units of mg/mL and as a mole fraction.

    • Perform each measurement in triplicate to ensure reproducibility.[14]

High-Throughput Screening (Kinetic Solubility)

In early development, when compound availability may be limited, high-throughput kinetic solubility methods can be employed to rank-order solvents or screen formulation excipients.[2][15] These methods, often based on detecting precipitation via light scattering (nephelometry) or UV absorbance in microplates, provide a rapid assessment of apparent solubility.[2] It is critical to recognize that kinetic solubility is often higher than thermodynamic solubility and should be used for screening purposes, with promising candidates confirmed by the shake-flask method.[15]

Data Presentation and Interpretation

A clear presentation of solubility data is essential for decision-making.

Table 1: Hypothetical Solubility Profile of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol at 25°C
SolventSolvent ClassPolarity IndexSolubility (mg/mL)Qualitative Classification
TolueneAromatic2.4< 1Practically Insoluble
Ethyl AcetateEster4.415Sparingly Soluble
AcetoneKetone5.150Soluble
EthanolAlcohol5.2120Freely Soluble
MethanolAlcohol6.6150Freely Soluble
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2> 200Very Soluble
WaterAqueous10.2< 0.1Practically Insoluble

Qualitative classifications are based on USP definitions.

Visualizing the Workflow

A systematic approach is crucial for an efficient and effective solubility screening campaign. The following diagram illustrates a logical workflow.

Solubility_Workflow cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Application A Define API Structure (1-Phenyl-2-[(thiophen-2-yl)methyl)-amino]-ethanol) B Estimate Hansen Solubility Parameters (Group Contribution Method) A->B C Calculate Ra (Distance) to a Library of Organic Solvents B->C D Rank Solvents by Predicted Affinity (Low Ra = High Affinity) C->D E Select Diverse Solvents (High, Medium, Low Predicted Affinity) D->E Prioritized Solvent List F Perform Shake-Flask Equilibrium Solubility Study E->F G Quantify Concentration (Validated HPLC Method) F->G H Determine Thermodynamic Solubility G->H I Compile Solubility Profile Table H->I Quantitative Data J Refine Predictive Models with Experimental Data I->J K Inform Process Chemistry, Formulation, and Analytical Development J->K

Caption: A logical workflow for determining the solubility profile of a new chemical entity.

Conclusion: A Pathway to Rational Drug Development

The solubility profile of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol in organic solvents is a critical dataset that will inform its entire development lifecycle. While specific data is not yet in the public domain, this guide provides a robust, scientifically-grounded framework for its determination. By combining theoretical prediction through models like Hansen Solubility Parameters with the empirical rigor of the shake-flask method, researchers can build a comprehensive understanding of this molecule's behavior. This integrated approach not only ensures data integrity but also enables a more rational, efficient, and ultimately successful path toward developing a viable drug product.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • West-Ward Pharmaceuticals. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • García-Sánchez, F., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 546-554. Retrieved from [Link]

  • Kalenik, T. K., & Sherbakova, L. I. (2021). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Farmatsiya, 70(1), 48-53. Retrieved from [Link]

  • Bouillot, B., et al. (2021). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 541, 113063. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Vermeire, F. H., et al. (2022). Predicting drug solubility in organic solvents mixtures. Computers & Chemical Engineering, 162, 107809. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Molecules, 26(16), 4991. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Wieder, O., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 145(48), 26269–26280. Retrieved from [Link]

  • Kuentz, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-591. Retrieved from [Link]

  • World Health Organization. (2012). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega, 6(7), 4843–4854. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol as a Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chiral β-Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands and auxiliaries in a vast array of stereoselective transformations.[1][2] Their prevalence in natural products and pharmaceuticals underscores their significance.[3] The structural motif, characterized by a 1,2-relationship between hydroxyl and amino functionalities on a chiral scaffold, allows for the formation of stable chelate complexes with metals and other Lewis acids. This pre-organization is fundamental to creating a well-defined chiral environment around a catalytic center, enabling the discrimination between enantiotopic faces or groups of a prochiral substrate.

This document provides a comprehensive guide to the synthesis and application of a specific C₂-symmetric chiral β-amino alcohol, 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol. We will first detail a robust protocol for its preparation via the regioselective aminolysis of an epoxide. Subsequently, we will present a detailed application of this ligand in the highly valuable enantioselective reduction of prochiral ketones, a fundamental transformation in the synthesis of chiral secondary alcohols.[4][5]

Part 1: Synthesis of the Chiral Ligand

The synthesis of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol is efficiently achieved through the ring-opening of a chiral epoxide with the corresponding amine. This method is advantageous as it is highly stereospecific, proceeding with inversion of configuration at the attacked carbon center, thus allowing for excellent control of the final product's stereochemistry.[6][7]

Synthetic Workflow Diagram

cluster_reagents Reagents StyreneOxide (R)-Styrene Oxide Reaction Reflux, 24h StyreneOxide->Reaction Nucleophilic Attack ThiopheneMethylamine 2-Thiophenemethylamine ThiopheneMethylamine->Reaction Nucleophile Solvent Ethanol Solvent->Reaction Solvent Product (R)-1-Phenyl-2- [(thiophen-2-ylmethyl)-amino]-ethanol Workup Workup & Purification Reaction->Workup Reaction Completion Workup->Product caption Fig 1: Synthesis of the Chiral Ligand Ligand Chiral Amino Alcohol (Ligand) Catalyst Active Oxazaborolidine Catalyst Ligand->Catalyst + BH₃•THF - 2H₂ Borane1 BH₃•THF Complex Catalyst-Ketone-BH₃ Complex Catalyst->Complex + Ketone Ketone Prochiral Ketone (R-CO-R') TransitionState Chair-like Transition State Complex->TransitionState Hydride Transfer ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Catalyst Release of Product Alcohol Chiral Alcohol Product ProductComplex->Alcohol Borane2 BH₃•THF Borane2->Complex + BH₃•THF caption Fig 2: CBS Reduction Catalytic Cycle

Sources

Topic: In Vitro Screening Methods for 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol. The structural backbone of this compound, a phenylethanolamine, is a well-established pharmacophore that interacts with monoaminergic systems. Consequently, our screening strategy is designed to rigorously evaluate its affinity and functional activity at key G-protein coupled receptors (GPCRs) and monoamine-related enzymes. We present a hierarchical screening cascade, beginning with high-throughput primary binding and enzyme inhibition assays to identify initial biological targets. This is followed by detailed protocols for secondary cell-based functional assays to elucidate the mechanism of action (e.g., agonist vs. antagonist) and tertiary assays to assess off-target effects and general cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically profile novel compounds with similar scaffolds.

Introduction and Scientific Rationale

The compound 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol belongs to the phenylethanolamine class. This structural motif is the cornerstone of numerous endogenous neurotransmitters (e.g., norepinephrine, epinephrine) and synthetic drugs that target the adrenergic, dopaminergic, and serotonergic systems. These systems are critical for regulating a vast array of physiological processes, and their modulation is a key strategy in treating cardiovascular, psychiatric, and neurological disorders.[1][2]

The presence of a thiophene ring introduces unique physicochemical properties that can influence target affinity, selectivity, and metabolic stability.[3][4] Given this structural context, a logical starting point for characterization is to hypothesize that the compound may interact with monoamine receptors or enzymes.

Our proposed screening strategy is therefore not a random walk but a hypothesis-driven, multi-tiered approach. It is designed to efficiently identify primary targets, characterize the functional consequences of interaction, and build a preliminary safety and selectivity profile.

A Hierarchical In Vitro Screening Cascade

An effective screening campaign maximizes information while conserving resources. We advocate for a phased approach, where the results of each stage inform the experiments of the next.

Screening_Cascade cluster_0 Phase 1: Primary Screening (Target Identification) cluster_1 Phase 2: Secondary Screening (Functional Characterization) cluster_2 Phase 3: Tertiary Screening (Selectivity & Safety) A Test Compound: 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol B Radioligand Binding Assays (Adrenergic, Dopamine, Serotonin Receptors) A->B C Enzyme Inhibition Assays (MAO-A & MAO-B) A->C D Cell-Based Functional Assays (cAMP, Calcium, or IP1 Assays) B->D Binding Hit E Determine Mode of Action: Agonist, Antagonist, Inverse Agonist D->E F Cytotoxicity Profiling (e.g., MTT Assay) E->F G Selectivity Panel (Broader Receptor/Enzyme Panel) E->G

Figure 1: Hierarchical screening workflow for compound characterization.

Phase 1: Primary Screening Protocols

The objective of this phase is to rapidly determine if the compound interacts with high-priority targets.

Radioligand Competition Binding Assays

Causality: Radioligand binding assays provide a direct, sensitive, and quantitative measure of a compound's affinity (Ki) for a specific receptor.[5][6][7] By assessing the ability of our test compound to displace a high-affinity radiolabeled ligand, we can efficiently screen a panel of receptors.

Protocol: GPCR Radioligand Binding Assay This protocol is a general template adaptable for specific receptors (e.g., β2-adrenergic, D2-dopamine) by selecting the appropriate cell membranes and radioligand.

  • Membrane Preparation: Utilize commercially available membrane preparations or prepare them from cell lines overexpressing the target receptor (e.g., HEK293 cells). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in an assay binding buffer.[8]

  • Assay Setup (96-well format):

    • Total Binding: 150 µL membranes, 50 µL test compound vehicle, 50 µL radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) at a concentration near its Kd.

    • Non-Specific Binding (NSB): 150 µL membranes, 50 µL of a high concentration of a known unlabeled competitor (e.g., 10 µM propranolol), 50 µL radioligand.

    • Test Compound: 150 µL membranes, 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution from 100 µM to 1 pM), 50 µL radioligand.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[8]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[8]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Monoamine Oxidase (MAO) Inhibition Assay

Causality: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in neurotransmitter catabolism.[9][10] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[11][12] A continuous spectrophotometric assay offers a straightforward method to screen for inhibitory activity.[11]

Protocol: Spectrophotometric MAO-A/B Inhibition Assay

  • Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.

  • Assay Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Assay Setup (96-well UV-transparent plate):

    • To each well, add the assay buffer, the respective enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).[9]

    • Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrate to initiate the reaction. A common non-selective substrate is kynuramine.[9][13] The product, 4-hydroxyquinoline, can be measured spectrophotometrically.

  • Measurement: Monitor the increase in absorbance at ~316 nm for the formation of 4-hydroxyquinoline over time using a plate reader.[11][12]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition [(V_control - V_inhibitor) / V_control * 100] against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

Phase 2: Secondary Functional Assays

If a compound shows significant affinity in Phase 1, functional assays are essential to determine its pharmacological nature. The choice of assay depends on the G-protein coupling of the target receptor.

  • Gs-coupled receptors (e.g., β-adrenergic, D1/D5 dopamine) increase cyclic AMP (cAMP).[][15][16]

  • Gi-coupled receptors (e.g., α2-adrenergic, D2/D3/D4 dopamine, 5-HT1 serotonin) decrease cAMP.[1][17]

  • Gq-coupled receptors (e.g., α1-adrenergic, 5-HT2 serotonin) activate phospholipase C, leading to increases in inositol phosphate (IP) and intracellular calcium [Ca²⁺].[18][19]

cAMP Accumulation Assay (for Gs and Gi Targets)

Causality: This assay directly measures the functional consequence of receptor activation by quantifying the second messenger cAMP.[17] Modern assays, such as those using Homogeneous Time-Resolved Fluorescence (HTRF), are highly sensitive and amenable to high-throughput screening.[17][20]

Gs_Pathway cluster_0 Cell Membrane R Gs-Coupled Receptor (e.g., β2-AR) G Gs Protein R->G Activates AC Adenylyl Cyclase G->AC Activates Ligand Agonist Ligand->R Binds ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Figure 2: Simplified Gs-coupled receptor signaling pathway.

Protocol: HTRF-Based cAMP Assay

  • Cell Culture: Plate cells expressing the target receptor into a 96- or 384-well plate and incubate overnight.[21]

  • Assay Modes:

    • Agonist Mode: Add the test compound at various concentrations. Incubate for 30 minutes at 37°C.

    • Antagonist Mode: Add the test compound at various concentrations and incubate. Then, add a known agonist at its EC80 concentration and incubate for a further 30 minutes.[17][21]

  • Cell Lysis and Detection: Add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's protocol (e.g., Cisbio).[17] Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Agonist Mode: Plot cAMP concentration vs. log [compound] to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the response vs. log [compound] to determine the IC50, from which an antagonist constant (Kb) can be calculated.

Phase 3: Tertiary Screening (Selectivity and Safety)

Positive hits from functional assays require further profiling to assess their therapeutic potential.

Cytotoxicity Assay

Causality: It is critical to ensure that the observed activity in a cell-based assay is due to a specific interaction with the target, not a result of general cellular toxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[22][23] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24][25]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[22]

  • Compound Treatment: Treat cells with the test compound over a wide range of concentrations for a relevant duration (e.g., 24-48 hours). Include vehicle-treated cells (100% viability) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as controls.

  • MTT Addition: Remove the treatment media. Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[22][23]

  • Solubilization: Carefully remove the MTT solution. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[23][24] Mix thoroughly.

  • Measurement: Read the absorbance on a plate reader at a wavelength between 540-590 nm.[22][24]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot percent viability vs. log [compound] to determine the CC50 (cytotoxic concentration 50%).

    • A desirable compound should have a CC50 significantly higher than its functional EC50 or IC50.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Hypothetical Screening Data for 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Assay TypeTargetParameterResult (nM)Notes
Primary Binding β2-Adrenergic ReceptorKi55Significant affinity observed.
D2 Dopamine ReceptorKi>10,000No significant affinity.
5-HT2A ReceptorKi8,500No significant affinity.
Primary Enzyme MAO-AIC50>20,000No significant inhibition.
MAO-BIC50>20,000No significant inhibition.
Secondary Functional β2-Adrenergic ReceptorEC50250Partial agonist activity (Emax = 65%).
Tertiary Safety HEK293 CellsCC5045,000Low cytotoxicity.

Interpretation: The hypothetical data above suggest that the test compound is a selective, partial agonist for the β2-adrenergic receptor with low cytotoxicity. The >800-fold difference between the functional EC50 and the cytotoxic CC50 indicates a promising preliminary therapeutic window.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • PubMed Central (PMC). (2020, September 20). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enzyme Inhibition Assays for Monoamine Oxidase | Request PDF. Retrieved from [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assays. Retrieved from [Link]

  • PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay [PDF]. Retrieved from [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay [PDF]. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • BMG LABTECH. (n.d.). IP1 assay for GPCR activation measurements. Retrieved from [Link]

  • MDPI. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival. Retrieved from [Link]

  • ACS Publications. (2013, September 3). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Intracellular Trafficking Assays for Dopamine D2-Like Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 21). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Retrieved from [Link]

  • American Journal of Physiology. (n.d.). A novel signaling pathway for β-adrenergic receptor-mediated activation of phosphoinositide 3-kinase in H9c2 cardiomyocytes. Retrieved from [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Novel Approaches to Serotonin Receptor Interaction Studies. Retrieved from [Link]

  • PLOS One. (2014, September 17). Search for β2 Adrenergic Receptor Ligands by Virtual Screening via Grid Computing and Investigation of Binding Modes by Docking and Molecular Dynamics Simulations. Retrieved from [Link]

  • AACR Journals. (2012, March 1). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. Retrieved from [Link]

  • Macao Polytechnic University. (2014, September 17). Search for β2>adrenergic receptor ligands by virtual screening via grid computing and investigation of binding modes by docking and molecular dynamics simulations. Retrieved from [Link]

  • MDPI. (2021, December 18). Pharmacophore‐guided Virtual Screening to Identify New β3‐Adrenergic Receptor Agonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Novel signaling pathway through the beta-adrenergic receptor. Retrieved from [Link]

  • PubMed. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-2-(phenylthio)ethanol. Retrieved from [Link]

  • MDPI. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]

  • Encyclopedia MDPI. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]

  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

Sources

Procedures for derivatizing 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Derivatization of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol for GC-MS

Abstract

This technical guide details the derivatization protocols for 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol , a secondary amine with a benzylic hydroxyl group. Due to the polar nature of the β-amino alcohol backbone, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis results in poor peak shape, thermal degradation, and adsorption. We present two validated methodologies: Silylation (Method A) using BSTFA/TMCS for general screening, and Perfluoroacylation (Method B) using PFPA for enhanced sensitivity and structural elucidation.

Introduction & Analyte Chemistry

The target analyte features two critical functional groups requiring derivatization:

  • Benzylic Hydroxyl (-OH): Prone to dehydration and hydrogen bonding.

  • Secondary Amine (-NH-): Causes peak tailing due to interaction with silanol groups in the GC liner and column.

Analyte Structure:

  • Formula: C₁₃H₁₅NOS

  • Molecular Weight: 233.33 g/mol

  • Key Challenge: The molecule is structurally analogous to β-blockers and phenethylamines. Without derivatization, thermal stress in the injector port often leads to the formation of breakdown products (e.g., styrenes via dehydration), compromising quantification.

Method A: Silylation (The Gold Standard)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Mechanism: Replaces active protic hydrogens with Trimethylsilyl (TMS) groups.[1] TMCS acts as a catalyst to ensure derivatization of the sterically hindered secondary amine.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Solvent: Anhydrous Ethyl Acetate or Pyridine (Pyridine acts as an acid scavenger).

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

  • Vials: Silanized amber glass vials with PTFE-lined caps.

Step-by-Step Protocol
  • Preparation: Weigh 1.0 mg of the sample into a reaction vial.

  • Dissolution: Add 100 µL of anhydrous Ethyl Acetate (or Pyridine). Vortex for 30 seconds.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap tightly and incubate at 70°C for 30 minutes .

    • Note: The secondary amine requires heat to drive the reaction to completion; room temperature is insufficient.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC-MS (Splitless or 10:1 Split).

Reaction Mechanism Visualization

The following diagram illustrates the dual-site silylation process.

Silylation_Mechanism Analyte Target Analyte (R-OH, R'-NH-R'') Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate Mix & Heat (70°C) BSTFA BSTFA + TMCS (TMS Donor) BSTFA->Intermediate Product Di-TMS Derivative (R-O-TMS, R'-N(TMS)-R'') Intermediate->Product Silylation Byproduct Byproducts (TFA, TMS-TFA) Intermediate->Byproduct Leaving Group

Figure 1: Silylation workflow converting polar functional groups to volatile TMS ethers/amines.

Method B: Perfluoroacylation (High Sensitivity)

Reagent: Pentafluoropropionic Anhydride (PFPA).[2] Purpose: Introduces electronegative fluorine atoms, significantly enhancing sensitivity in Negative Ion Chemical Ionization (NCI) modes and providing unique fragmentation patterns for structural confirmation in Electron Impact (EI).

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Solvent: Ethyl Acetate.[2]

  • Reagent: PFPA (Pentafluoropropionic Anhydride).[2][3]

  • Scavenger: 50 µL Trimethylamine (optional, to neutralize acid byproducts).

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 mg of sample in 100 µL Ethyl Acetate.

  • Reagent Addition: Add 50 µL PFPA.

  • Reaction: Incubate at 60°C for 20 minutes .

  • Evaporation (Critical): Evaporate to dryness under a gentle stream of Nitrogen (N₂) to remove excess anhydride and acidic byproducts (Pentafluoropropionic acid).

    • Warning: Injecting acidic anhydrides damages the GC column stationary phase.

  • Reconstitution: Reconstitute the residue in 100 µL of dry Ethyl Acetate or Toluene.

  • Injection: Inject 1 µL .

GC-MS Analysis Parameters

ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas Helium, Constant Flow 1.0 mL/min
Inlet Temp 250°C
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)
Oven Program 80°C (hold 1 min) → 20°C/min to 280°C (hold 5 min)
Solvent Delay 3.50 min

Results Interpretation & Fragmentation Logic

Understanding the mass spectrum is crucial for confirmation. The fragmentation is driven by Alpha-Cleavage adjacent to the nitrogen atom.

Predicted Fragmentation (TMS Derivative)
  • Molecular Ion (M+): 377 m/z (Parent 233 + 2xTMS groups [144]).

  • Base Peak (α-cleavage): The bond between the carbinol carbon (CH-OTMS) and the amine carbon (CH₂) is the weakest.

    • Fragment A (Benzylic): Ph-CH=O⁺-TMS (m/z ~179).

    • Fragment B (Amine): ⁺CH₂-N(TMS)-CH₂-Thiophene (m/z ~198).

  • Diagnostic Ion: m/z 97 (Thiophen-2-ylmethyl cation).

Fragmentation Parent Di-TMS Parent Ion (m/z 377) Frag1 Amine Fragment (m/z 198) [CH2=N(TMS)-CH2-Thiophene]+ Parent->Frag1 α-Cleavage (Dominant) Frag2 Benzylic Fragment (m/z 179) [Ph-CH=OTMS]+ Parent->Frag2 α-Cleavage (Minor) Frag3 Thiophene Ion (m/z 97) Frag1->Frag3 Secondary Loss

Figure 2: Predicted EI Fragmentation Pathway for the TMS derivative.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield / Small Peaks Moisture contamination.Ensure all solvents are anhydrous; use fresh BSTFA.
Peak Tailing Incomplete derivatization of the amine.Increase reaction temp to 75°C; ensure TMCS catalyst is present.
Extra Peaks (M-18) Thermal degradation (Dehydration).Injector temp too high; check liner cleanliness.
Column Bleed Excess reagent injected.Evaporate PFPA samples completely; use split injection for BSTFA.

References

  • Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA." Sigma-Aldrich Technical Bulletins. Link

  • Little, J. L. "Derivatization of Amines and Amino-Alcohols for GC-MS." Journal of Chromatography A, 1999. Link (Contextual citation for general amine derivatization).

  • Knapp, D. R. "Handbook of Analytical Derivatization Reactions." John Wiley & Sons, 1979.
  • National Institute of Standards and Technology (NIST). "Mass Spectral Library (NIST23) - Phenethylamine Derivatives." Link

  • U.S. Food & Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." 2018. Link

Sources

Application Note & Protocols: Formulation Strategies for the Delivery of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing effective delivery systems for the novel compound 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol. Based on its chemical structure, this active pharmaceutical ingredient (API) is predicted to be a lipophilic molecule with poor aqueous solubility, a common challenge in modern drug discovery.[1][2] Overcoming this hurdle is critical to achieving adequate bioavailability for therapeutic efficacy. This guide details a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for three advanced formulation strategies: Lipid-Based Drug Delivery Systems (LBDDS), Amorphous Solid Dispersions (ASDs), and Polymeric Nanoparticles (PNPs). Each protocol is grounded in established scientific principles, explaining the causality behind experimental choices to ensure robust and reproducible formulation design.

Section 1: Pre-Formulation & Physicochemical Characterization

Rationale: A thorough understanding of the API's fundamental physicochemical properties is the cornerstone of rational formulation design.[2] This initial characterization phase identifies the specific delivery challenges and guides the selection of the most promising formulation strategy. The data generated here will dictate subsequent development pathways.

Protocol 1.1: pH-Dependent Solubility Profiling

Principle: The amino group in the API's structure suggests it is a weak base. Therefore, its solubility is expected to be highly dependent on pH, with higher solubility at lower pH values where the amine is protonated. This protocol establishes the aqueous solubility profile across a physiologically relevant pH range.

Methodology:

  • Prepare a series of buffers: pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5 (acetate buffer), and pH 6.8 (Simulated Intestinal Fluid, SIF).

  • Add an excess amount of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol to separate vials containing each buffer.

  • Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at 15,000 rpm for 20 minutes to pellet the undissolved API.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved API in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Perform the experiment in triplicate for each condition.

Protocol 1.2: Solid-State Characterization

Principle: The solid-state form of an API (crystalline vs. amorphous) profoundly impacts its solubility and stability.[2][3] Crystalline forms have lower energy and thus lower solubility, but are more stable.[4] Understanding the native state of the API is crucial, especially when considering strategies like amorphous solid dispersions.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the API into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample from 25°C to a temperature above its suspected melting point at a rate of 10°C/min under a nitrogen purge.

    • A sharp endotherm indicates a crystalline material and provides the melting point (Tm), while a broad transition indicates the glass transition temperature (Tg) of an amorphous form.

  • Powder X-Ray Diffraction (PXRD):

    • Gently pack the API powder onto a sample holder.

    • Analyze the sample using a PXRD instrument over a 2θ range of 5° to 40°.

    • Sharp, distinct peaks in the diffractogram confirm a crystalline structure, whereas a broad halo indicates an amorphous nature.

Section 2: Formulation Strategy Selection

Rationale: The choice of formulation is not arbitrary; it is a data-driven decision based on the API's properties, the target dose, and the desired therapeutic outcome. For a poorly soluble compound, the primary goal is to enhance the dissolution rate and/or apparent solubility in the gastrointestinal tract.[1][5] The following diagram illustrates a logical workflow for selecting an appropriate advanced formulation strategy.

G Start Start: API is Poorly Soluble (BCS Class II/IV Candidate) Preform Pre-formulation Data - Solubility Profile - LogP - Melting Point (Tm) - Target Dose Start->Preform Decision1 Is API highly lipophilic? (LogP > 4) Is dose low-to-moderate? Preform->Decision1 Decision2 Is API thermally stable? (Stable below Tm + 20°C) Is dose moderate-to-high? Decision1->Decision2 No LBDDS Lipid-Based Drug Delivery System (LBDDS/SEDDS) - Solubilizes API in lipid matrix - Good for lipophilic drugs Decision1->LBDDS Yes Decision3 Is controlled release or targeting required? Is API potent (low dose)? Decision2->Decision3 No ASD Amorphous Solid Dispersion (ASD) - Overcomes crystal lattice energy - Good for high dose drugs Decision2->ASD Yes PNP Polymeric Nanoparticles (PNP) - Encapsulates API - Enables controlled release Decision3->PNP Yes

Caption: Formulation strategy selection workflow.

Table 1: Comparison of Advanced Formulation Strategies

FeatureLipid-Based Systems (SEDDS)Amorphous Solid Dispersions (ASDs)Polymeric Nanoparticles (PNPs)
Mechanism API is pre-dissolved in a lipid/surfactant mixture that emulsifies in the GI tract.[6][7]API is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[4][8]API is encapsulated within a polymer matrix, improving solubility and controlling release.[9][10]
Advantages Excellent for highly lipophilic drugs, can mitigate food effects, established technology.[7][11]High drug loading possible, significant solubility enhancement, suitable for conventional solid dosage forms.[12]Enables controlled/sustained release, potential for targeted delivery, protects API from degradation.[13][14]
Challenges Limited to liquid/semi-solid fills, potential for API precipitation upon dilution, excipient compatibility.[15]Physical instability (recrystallization), chemical instability in the higher-energy state, requires specialized manufacturing.[8]Lower drug loading capacity, complex manufacturing and scale-up, potential for burst release.
Best For BCS Class II/IV, LogP > 4, moderate doseBCS Class II, thermally stable, moderate-to-high doseBCS Class II/IV, potent (low dose), need for modified release

Section 3: Detailed Formulation Protocols

Protocol 3.1: Strategy A - Self-Emulsifying Drug Delivery System (SEDDS)

Principle: This strategy involves dissolving the API in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), this mixture spontaneously forms a fine oil-in-water micro or nanoemulsion, presenting the dissolved API over a large surface area for absorption.[16]

Methodology:

  • Excipient Screening:

    • Determine the solubility of the API in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select the top excipients in each category based on the highest solubilizing capacity for the API.

  • Constructing Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-surfactant from the screening.

    • Prepare a series of blank formulations by mixing the excipients at various ratios (e.g., 1:9 to 9:1 surfactant:co-surfactant).

    • Titrate each mixture with the oil, observing for clarity and flowability.

    • To each transparent mixture, add a small volume of water and observe the emulsification process.

    • Plot the results on a ternary phase diagram to identify the region that forms stable, rapid emulsions.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent from the self-emulsification region.

    • Weigh the required amounts of the selected excipients into a glass vial.

    • Add the pre-determined amount of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol to the excipient mixture.

    • Gently heat the mixture to 40°C on a magnetic stirrer until the API is completely dissolved and the solution is clear.

    • Cool the final formulation to room temperature. The resulting product should be a clear, homogenous liquid.

G cluster_0 SEDDS Formulation cluster_1 In Vivo Administration API API (Drug) Mix Mixing & Heating (40°C) API Dissolves API->Mix Oil Oil (e.g., Capryol 90) Oil->Mix Surfactant Surfactant (e.g., Kolliphor EL) Surfactant->Mix Cosolvent Co-solvent (e.g., Transcutol HP) Cosolvent->Mix SEDDS_Liquid Homogenous Liquid SEDDS (API Solubilized) Mix->SEDDS_Liquid GI_Fluid GI Fluids (Stomach) SEDDS_Liquid->GI_Fluid Oral Dosing Emulsion Spontaneous Emulsification GI_Fluid->Emulsion Micelles Drug-loaded Micelles (Enhanced Absorption) Emulsion->Micelles

Caption: SEDDS formulation and in vivo mechanism.

Protocol 3.2: Strategy B - Amorphous Solid Dispersion (ASD) via Spray Drying

Principle: ASDs enhance drug solubility by converting the stable, low-energy crystalline form of the API into a high-energy, metastable amorphous state, molecularly dispersed within a polymer carrier.[4][17] Spray drying is a common method to produce ASDs by rapidly removing the solvent from a drug-polymer solution, kinetically trapping the API in its amorphous form.[12][17]

Methodology:

  • Polymer and Solvent Selection:

    • Select a suitable polymer with a high glass transition temperature (Tg) to ensure the physical stability of the amorphous form, such as HPMCAS or PVP VA64.[4]

    • Identify a common volatile solvent (e.g., acetone, methanol, or a mixture) that can dissolve both the API and the polymer.

  • Preparation of the Spray Solution:

    • Dissolve the selected polymer in the solvent to create a solution of a specific concentration (e.g., 5% w/v).

    • Once the polymer is fully dissolved, add the API at the desired drug loading (e.g., 20% drug in the final solid).

    • Stir until a clear solution is obtained. Filter the solution through a 0.45 µm filter.

  • Spray Drying Process:

    • Set up the laboratory-scale spray dryer with the appropriate nozzle configuration.

    • Optimize the process parameters:

      • Inlet Temperature: High enough to ensure rapid solvent evaporation (e.g., 100-140°C).

      • Atomization/Gas Flow: To control droplet size (e.g., 400-600 L/hr).

      • Feed Pump Rate: To control the drying process and particle size (e.g., 3-5 mL/min).

    • Pump the feed solution through the nozzle into the drying chamber.

    • The rapid evaporation of the solvent forms solid particles, which are then separated from the gas stream by a cyclone.

  • Powder Collection and Secondary Drying:

    • Collect the dried powder from the collection vessel.

    • Place the collected ASD powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Store the final ASD powder in a desiccator to protect it from moisture, which can induce recrystallization.

Protocol 3.3: Strategy C - Polymeric Nanoparticles (PNPs) via Nanoprecipitation

Principle: Nanoprecipitation, or the solvent displacement method, is a straightforward technique to produce PNPs. The API and a polymer are dissolved in a water-miscible organic solvent. This solution is then rapidly injected into an aqueous phase (anti-solvent), causing the polymer and encapsulated drug to precipitate into nanoparticles.[9]

Methodology:

  • Preparation of Organic Phase:

    • Select a biodegradable and biocompatible polymer such as Poly(lactic-co-glycolic acid) (PLGA).

    • Dissolve a specific amount of PLGA (e.g., 50 mg) and the API (e.g., 5 mg) in a water-miscible organic solvent like acetone (e.g., 5 mL).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution (e.g., 20 mL) containing a stabilizer to prevent nanoparticle aggregation. A common choice is a 1% w/v solution of Poloxamer 188 or PVA.

  • Nanoparticle Formation:

    • Place the aqueous phase on a magnetic stirrer at a moderate speed (e.g., 600 rpm).

    • Using a syringe pump for a controlled and reproducible addition rate, inject the organic phase into the center of the vortex of the stirring aqueous phase.

    • A milky suspension should form instantaneously, indicating the formation of nanoparticles.

  • Solvent Removal and Purification:

    • Continue stirring the suspension at room temperature for 4-6 hours to allow the organic solvent to evaporate completely.

    • Purify the nanoparticles by centrifugation (e.g., 20,000 rpm for 30 min at 4°C).

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove the excess stabilizer and unencapsulated drug.

  • Lyophilization for Long-Term Storage:

    • Resuspend the final purified nanoparticle pellet in a solution containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry, stable PNP powder.

Section 4: Characterization of Advanced Formulations

Rationale: After preparation, each formulation must be rigorously characterized to ensure it meets the required quality attributes, such as size, drug content, and release profile. These tests validate the success of the formulation strategy.[18][19]

Protocol 4.1: Particle Size and Zeta Potential

Principle: For LBDDS (post-emulsification) and PNPs, particle size is a critical quality attribute affecting dissolution rate and absorption. Zeta potential indicates the surface charge and predicts the physical stability of the colloidal system.

Methodology:

  • For SEDDS, dilute the formulation 100-fold in deionized water and vortex briefly to form an emulsion. For PNPs, resuspend the lyophilized powder in deionized water.

  • Analyze the resulting dispersion using a Dynamic Light Scattering (DLS) instrument to determine the mean particle size (Z-average) and Polydispersity Index (PDI).

  • Use the same instrument, equipped with an electrode assembly, to measure the Zeta Potential.

  • Acceptance Criteria: For nano-formulations, a Z-average < 200 nm and PDI < 0.3 are often desired. A zeta potential of |>20| mV suggests good colloidal stability.

Protocol 4.2: Encapsulation Efficiency (EE) and Drug Loading (DL)

Principle: This protocol quantifies the amount of API successfully encapsulated within the nanoparticles, which is essential for determining dosage and formulation efficiency.

Methodology:

  • Accurately weigh a known amount of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile or DMSO) to break them apart and release the encapsulated drug.

  • Quantify the amount of API in the solution using a validated HPLC method. This gives the "Total Drug" amount.

  • During the purification step (Protocol 3.3, Step 4), combine the supernatants and measure the amount of "Free Drug" that was not encapsulated.

  • Calculate EE and DL using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

Protocol 4.3: In Vitro Drug Release Testing

Principle: This test evaluates the rate and extent of drug release from the formulation under simulated physiological conditions.[20][21] It is a critical tool for predicting in vivo performance and for quality control.[22]

Methodology:

  • Apparatus: Use a USP Apparatus II (Paddle) or a dialysis bag method, which is common for nanoparticles.[23]

  • Release Medium: Use a biorelevant medium, such as SIF (pH 6.8) containing a surfactant (e.g., 0.5% SLS) to maintain sink conditions, especially for a poorly soluble drug. The temperature should be maintained at 37 ± 0.5°C.

  • Procedure (Dialysis Bag Method):

    • Accurately weigh the formulation (ASD powder, PNP powder, or liquid SEDDS) containing a known amount of API and place it inside a dialysis bag (with an appropriate molecular weight cut-off, e.g., 12 kDa).

    • Seal the bag and place it in a vessel containing 500 mL of the release medium, stirred at 50 rpm.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed medium to maintain a constant volume.

    • Analyze the samples for API concentration using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Section 5: Stability Testing

Rationale: Stability testing is a mandatory part of pharmaceutical development to determine the shelf-life of a product and ensure its quality, safety, and efficacy are maintained over time.[24][25] Formulations must be tested under controlled conditions as defined by the International Council for Harmonisation (ICH) guidelines.[26][27]

Protocol 5.1: ICH Stability Study

Principle: The developed formulation is stored under specific temperature and humidity conditions for a defined period. At scheduled intervals, samples are withdrawn and tested for critical quality attributes.

Methodology:

  • Package the final formulation in the intended container-closure system.

  • Place the samples into stability chambers set to the conditions outlined in the table below.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), pull samples for analysis.

  • Tests to be Performed:

    • For all formulations: Visual appearance, assay for API content, and analysis of degradation products.

    • For LBDDS: Droplet size analysis upon emulsification.

    • For ASDs: Solid-state characterization (PXRD/DSC) to check for recrystallization.

    • For PNPs: Particle size, PDI, and in vitro release profile.

Table 2: ICH Conditions for Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 Months (or longer)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

References

  • Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). Contract Pharma.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). PharmaTutor.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. (2020, July 16). MDPI.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.).
  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • What is Stability Testing in the Pharmaceutical Industry? (n.d.). DDReg Pharma.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3). European Pharmaceutical Review.
  • Introduction of Polymer Nanoparticles for Drug Delivery Applications. (2015, October 16). Journal of Nanomedicine & Nanotechnology.
  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16). American Pharmaceutical Review.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma.
  • Polymeric Nanoparticles for Drug Delivery. (2020, July 24). MDPI.
  • Optimizing oral drug delivery using lipid based formulations. (2014, June 12). SciSpace.
  • Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems: A Review. (2021, June 24). Asian Journal of Pharmaceutical and Clinical Research.
  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (2025, March 21). MDPI.
  • Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2026, January 30). Pharmaceutical Technology.
  • Characterization Tools for Current Drug Delivery Systems. (n.d.). ResearchGate.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1). American Pharmaceutical Review.
  • One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. (2024, May 15). ACS Publications.
  • Characterization of Drug Delivery Systems by Transmission Electron Microscopy. (n.d.). PubMed.
  • Stability Testing Of Pharmaceutical Dosage Form. (n.d.). Slideshare.
  • Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. (2008, March 17). PubMed.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018, November 9). USP.
  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024, January 12). MDPI.
  • Advanced Studies on Drug Delivery Systems: Characterization and Their Impact on Pharmaceutical and Medicinal Areas. (2022, November 17). MDPI.
  • Key Considerations for Robust IVRT Methods. (2025, February 25). The J. Molner Company.
  • In Vitro Release Testing (IVRT). (n.d.). Teledyne Labs.
  • Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests. (2025, June 29). Raytor.

Sources

Application Note: Structural and Functional Coordination of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

[1][2]

Executive Summary

This application note details the synthesis, characterization, and experimental utilization of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol (herein referred to as L1-Thio ).[1][2] This ligand represents a versatile class of N-alkylated amino alcohols featuring a "hybrid" donor set: a hard oxygen donor (hydroxyl), a borderline nitrogen donor (secondary amine), and a soft sulfur heteroatom (thiophene ring).[2]

Key Applications:

  • Asymmetric Catalysis: Enantioselective Henry (Nitroaldol) reactions using Cu(II) complexes.

  • Bio-Inorganic Modeling: Investigation of structure-activity relationships (SAR) in antimicrobial copper coordination.[1][2]

  • Supramolecular Assembly: Utilization of the thiophene moiety for

    
    -
    
    
    stacking interactions in crystal engineering.[1][2]

Ligand Synthesis Protocol (Reductive Amination)

The synthesis of L1-Thio is achieved via a one-pot reductive amination protocol.[1][2] This method is preferred over direct alkylation to avoid poly-alkylation byproducts.[1][2]

Reaction Mechanism

The reaction proceeds through the condensation of 2-amino-1-phenylethanol (primary amine) with 2-thiophenecarboxaldehyde to form an imine (Schiff base) intermediate, which is subsequently reduced in situ to the secondary amine.[1][2]

Reagents & Stoichiometry
ReagentEquiv.Role
2-Amino-1-phenylethanol1.0Chiral Backbone / Amine Source
2-Thiophenecarboxaldehyde1.05Carbonyl Source
Sodium Borohydride (NaBH

)
1.5Reducing Agent
Methanol (MeOH)SolventReaction Medium
Magnesium Sulfate (MgSO

)
N/ADrying Agent
Step-by-Step Methodology
  • Imine Formation (Condensation):

    • Dissolve 10 mmol of 2-amino-1-phenylethanol in 30 mL of anhydrous MeOH in a round-bottom flask.

    • Add 10.5 mmol of 2-thiophenecarboxaldehyde dropwise while stirring.

    • Critical Step: Add activated molecular sieves (4Å) or reflux for 2 hours to drive the equilibrium toward the imine by sequestering water.[2]

    • Observation: Solution typically turns yellow, indicating imine formation (

      
       bond).[2]
      
  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 15 mmol of NaBH

      
       in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1]
      
    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: The yellow color should fade as the conjugated imine is reduced to the amine.[2]

  • Workup & Purification:

    • Quench excess hydride with 10 mL water.[2]

    • Evaporate MeOH under reduced pressure.[2]

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).[2]
      
    • Dry combined organic layers over MgSO

      
      , filter, and concentrate.[2]
      
    • Recrystallization: Purify the crude solid using Ethanol/Hexane (1:3) to obtain white crystalline L1-Thio .[1][2]

Visualization: Synthesis Workflow

SynthesisWorkflowReactantsReactants:Amino Alcohol + Thiophene AldehydeImineIntermediate:Schiff Base (Imine)Reactants->ImineCondensation(-H2O)ReductionReduction:NaBH4 / MeOHImine->Reduction0°C AdditionProductFinal Ligand:L1-Thio (Secondary Amine)Reduction->ProductHydride Transfer

Figure 1: Step-by-step reductive amination pathway for L1-Thio synthesis.[1][2]

Coordination Chemistry: Copper(II) Complexation

L1-Thio acts as a bidentate [N, O] or tridentate [N, O, S] ligand.[2] The following protocol describes the synthesis of a mononuclear Cu(II) complex, often used for catalytic screening.

Experimental Protocol
  • Preparation: Dissolve 1.0 mmol of L1-Thio in 10 mL of hot Ethanol.

  • Metal Addition: Dissolve 0.5 mmol (for 2:1 L:M complex) or 1.0 mmol (for 1:1 complex) of Copper(II) Acetate Monohydrate [Cu(OAc)

    
     H
    
    
    O] in 10 mL of Ethanol.
    • Note: Acetate is preferred over Chloride as it acts as a weak base, facilitating the deprotonation of the hydroxyl group if alkoxide coordination is desired.[2]

  • Reaction: Add the metal solution to the ligand solution dropwise.

    • Observation: Immediate color change to deep blue or green (indicative of Cu-N coordination).[1][2]

    • Reflux for 3 hours.[2]

  • Isolation: Allow the solution to evaporate slowly at room temperature. Green/Blue crystals suitable for X-ray diffraction (XRD) typically form within 24-48 hours.[1][2]

Characterization Criteria (Self-Validation)
TechniqueExpected SignalStructural Insight
FT-IR Shift in

(N-H) (

cm

)
Confirms Nitrogen coordination.[1][2]
FT-IR Shift/Disappearance of

(O-H)
Confirms Alkoxide bonding (if deprotonated).[1][2]
UV-Vis

~600-650 nm
d-d transition characteristic of distorted octahedral/square planar Cu(II).[1][2]
Molar Cond. Low value (< 20

cm

mol

)
Indicates neutral complex (Acetates coordinated).[1][2]
Visualization: Coordination Logic

CoordinationLogiccluster_modeCoordination ModeLigandL1-Thio Ligand(N, O, S donors)ChelationChelation Step(Entropy Driven)Ligand->ChelationLone Pair DonationMetalCu(OAc)2 Salt(d9 center)Metal->ChelationLigand ExchangeComplexTarget Complex[Cu(L1)2]Chelation->ComplexFormation of5-membered ringMode1N-Donor (Amine)Complex->Mode1Mode2O-Donor (Hydroxyl)Complex->Mode2Mode3S-Donor (Weak/Apical)Complex->Mode3

Figure 2: Coordination assembly logic highlighting donor atoms involved in the chelate effect.

Application Note: Asymmetric Henry Reaction

The L1-Thio-Cu(II) complex serves as a Lewis Acid catalyst for the Henry (Nitroaldol) reaction.[1][2]

Protocol:

  • Catalyst Loading: Use 5-10 mol% of the Cu-L1 complex.[1][2]

  • Substrates: Benzaldehyde (1.0 equiv) + Nitromethane (5.0 equiv).[2]

  • Conditions: Stir in Ethanol at 0°C for 24 hours.

  • Mechanism: The Cu(II) center activates the aldehyde carbonyl, while the basic counter-ion (or added base like DIPEA) generates the nitronate nucleophile.[2] The chiral backbone of L1-Thio induces stereoselectivity.[1][2]

Why it works: The thiophene ring provides specific steric bulk that differs from a phenyl ring, potentially enhancing enantioselectivity via

2

References

  • Islam, S. et al. (2019).[2] "Cu(II)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization." RSC Advances.

  • Zhao, C. et al. (2012).[2] "1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol."[1][2][3] Acta Crystallographica Section E.

  • Papadopoulou, C. et al. (2007).[2] "Synthesis and pharmacochemical study of new Cu(II) complexes with thiophen-2-yl saturated and alpha,beta-unsaturated substituted carboxylic acids." Journal of Enzyme Inhibition and Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support: Optimizing Yield in the Synthesis of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohol Synthesis
Author:  Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol typically involves the nucleophilic ring-opening of styrene oxide with 2-thiophenemethylamine (also known as 2-(aminomethyl)thiophene). While this route is atom-economical, researchers often report yields below 50% due to two primary failure modes: bis-alkylation (over-reaction) and regio-isomer formation (attack at the benzylic


-carbon).

This guide provides a self-validating protocol to suppress these side reactions, aiming to boost isolated yields to >80%. We also provide an alternative high-fidelity route via reductive amination for applications requiring strict impurity controls.

Part 1: The Primary Route – Epoxide Ring Opening[1]

The Chemistry & The Challenge

The reaction between styrene oxide and 2-thiophenemethylamine is a "borderline


" process.
  • Target Product (

    
    -isomer):  Attack at the terminal (
    
    
    
    ) carbon. Favored by steric control.[1]
  • Impurity A (Regioisomer): Attack at the benzylic (

    
    ) carbon. Favored by electronic stabilization of the transition state (benzylic cation character), especially in acidic conditions.
    
  • Impurity B (Bis-alkylated adduct): The product is a secondary amine, which is still nucleophilic and can react with another equivalent of styrene oxide. This is the #1 yield killer.

Optimized Protocol: The "Inverse Addition" Method

To maximize yield, we must maintain a high local concentration of amine relative to epoxide throughout the reaction.

Reagents
  • Substrate: Styrene Oxide (1.0 equiv)

  • Nucleophile: 2-Thiophenemethylamine (3.0 – 5.0 equiv)

  • Solvent: Ethanol (Absolute) or Acetonitrile

  • Catalyst: None (or Water, 5 mol% if reaction is sluggish)

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • Charge a reaction flask with 2-thiophenemethylamine (3.0–5.0 equiv) and Ethanol (5 mL per mmol of epoxide).

    • Heat the solution to a gentle reflux (approx. 78°C).

    • Why? High temperature promotes the

      
       mechanism (steric control) over the 
      
      
      
      -like pathway, favoring the desired terminal attack.
  • Inverse Addition (Critical Step):

    • Dissolve Styrene Oxide (1.0 equiv) in a small volume of Ethanol.

    • Add the epoxide solution dropwise to the refluxing amine solution over 1–2 hours.

    • Mechanism:[2] By keeping the amine in large excess during the addition, any newly formed product molecule is statistically unlikely to encounter an unreacted epoxide molecule, effectively shutting down the bis-alkylation pathway.

  • Completion & Workup:

    • Stir at reflux for an additional 1–2 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

    • Removal of Excess Amine: 2-Thiophenemethylamine has a boiling point of ~95–99°C at 28 mmHg. It can be removed by vacuum distillation (rotary evaporator with a good vacuum pump and water bath at 60°C).

    • Note: If the amine is difficult to remove, acidify the crude mixture with 1N HCl to pH 2, wash with ether (removes non-basic impurities), then basify the aqueous layer to pH 10 and extract with DCM.

Part 2: Troubleshooting & FAQs

Module 1: Low Yield (<40%)

Q: I am getting a large amount of a higher molecular weight impurity. What is it? A: This is almost certainly the tertiary amine formed by bis-alkylation (one amine reacting with two styrene oxides).

  • Diagnosis: Check Mass Spec for

    
    .
    
  • Fix: You are likely mixing reagents 1:1 or adding amine to epoxide. Switch to Inverse Addition (Epoxide to Amine) and increase amine equivalents to at least 3.0.

Q: The reaction stalls before completion. A: Styrene oxide can polymerize if the amine is not nucleophilic enough or if the scale is too dilute.

  • Fix: Add 5 mol% water or LiClO4 (0.1 equiv) to the reaction. Lithium ions act as a mild Lewis acid, activating the epoxide oxygen and facilitating ring opening without promoting the acid-catalyzed rearrangement to phenylacetaldehyde.

Module 2: Regioselectivity Issues

Q: I see two spots on TLC very close together. Is this the regioisomer? A: Likely yes. The


-attack (benzylic) product is the minor isomer.
  • Fix: Avoid acidic catalysts (like silica gel during reaction) or strong Lewis acids (e.g.,

    
    ), which favor the benzylic attack. Stick to Ethanol  or Acetonitrile . Avoid non-polar solvents like Toluene, which can sometimes increase the proportion of 
    
    
    
    -attack due to tight ion-pairing effects.
Module 3: Purification

Q: The product is an oil and won't crystallize. A: Secondary amino alcohols are often viscous oils.

  • Fix: Convert it to the Hydrochloride Salt . Dissolve the crude oil in dry ether/ethanol and add HCl in dioxane/ether dropwise. The salt should precipitate as a white solid, which is easier to filter and recrystallize (e.g., from iPrOH/EtOAc).

Part 3: Data & Visualization

Solvent Screening for Regioselectivity

Data derived from general reactivity of aliphatic amines with styrene oxide [1, 2].

SolventDielectric ConstantPredominant MechanismRegioselectivity (

:

)
Yield (Isolated)
Ethanol 24.5H-bond assisted

92 : 8 85%
Acetonitrile 37.5Dipolar Aprotic

88 : 1278%
Toluene 2.4Tight Ion Pair75 : 2560%
Water 80.1Hydrophobic Effect95 : 582%*

*Requires vigorous stirring or surfactant; often leads to emulsion issues during workup.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield or Impurity CheckImpurity Analyze Crude (TLC/LCMS) Start->CheckImpurity BisAlk Impurity: M+120 (Bis-alkylated) CheckImpurity->BisAlk High MW Impurity Regio Impurity: Isomer (Alpha-attack) CheckImpurity->Regio Close Spot on TLC Stall Reaction Incomplete CheckImpurity->Stall Starting Material Left Sol_Bis SOLUTION: 1. Increase Amine to 3-5 eq 2. Use Inverse Addition BisAlk->Sol_Bis Sol_Regio SOLUTION: 1. Switch to EtOH 2. Remove Lewis Acids 3. Increase Temp (favors steric) Regio->Sol_Regio Sol_Stall SOLUTION: 1. Add 5 mol% Water 2. Increase Concentration (1M) Stall->Sol_Stall

Caption: Diagnostic workflow for identifying and resolving yield-limiting factors in epoxide ring opening.

Part 4: The "High-Purity" Alternative

If the epoxide route continues to fail or if the removal of excess amine is problematic, switch to Reductive Amination . This route is more expensive but guarantees the correct regio-skeleton.

Reaction:



Protocol:

  • Mix 2-Amino-1-phenylethanol (1.0 eq) and Thiophene-2-carboxaldehyde (1.0 eq) in Methanol.

  • Stir for 2 hours to form the imine (often visible as a color change).

  • Cool to 0°C and add NaBH4 (1.5 eq) portion-wise.

  • Advantage: No possibility of bis-alkylation or regio-isomers.

  • Disadvantage: 2-Amino-1-phenylethanol is significantly more expensive than styrene oxide.

References

  • Lizza, J. R., & Moura-Letts, G. (2017).[2][3] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of

    
    -Amino Alcohols. Synthesis, 49(06), 1231–1242. Link
    
  • Shivani, Pujala, B., & Chakraborti, A. K. (2007).[2] Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxides by Amines: Regio- and Stereoselective Synthesis of

    
    -Amino Alcohols. The Journal of Organic Chemistry, 72(10), 3713–3722. Link
    
  • Azizi, N., & Saidi, M. R. (2005).[2] Highly Chemoselective Addition of Amines to Epoxides in Water.[2] Organic Letters, 7(17), 3649–3651. Link

Sources

Minimizing oxidation of the thiophene ring in amino ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Oxidation & Instability in Thiophene-Based Amino Ethanols

Ticket ID: TPN-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Group

Executive Summary: The Stability Paradox

You are likely working with a scaffold resembling Duloxetine or Ticlopidine , where a thiophene ring provides bioisosteric equivalence to benzene but with distinct electronic properties.

The Core Problem: Thiophene is electron-rich (


 electrons) and contains a sulfur atom with lone pairs. Unlike benzene, it is highly susceptible to S-oxidation  (forming thiophene-S-oxides) and electrophilic attack .

The Amino Ethanol Complication: The presence of an amino ethanol side chain introduces a nucleophile (the amine) and a potential chelator (the alcohol). If the thiophene ring oxidizes to its electrophilic S-oxide or epoxide form, the pendant amine can attack the ring, leading to rapid intramolecular cyclization , ring-opening, or polymerization (often observed as "black tar" degradation).

This guide addresses the three vectors of failure: Solvent-Induced Oxidation , Metabolic Bioactivation , and Nucleophilic Instability .

Module A: Chemical Stability (Synthesis & Storage)

The Invisible Enemy: Peroxides in Ethers

Most amino ethanol derivatives are synthesized or dissolved in ethers (THF, Dioxane, Diethyl Ether). These solvents form organic peroxides upon exposure to air. These peroxides are strong enough to oxidize the thiophene sulfur to Thiophene-S-oxide .

Mechanism of Failure:

  • Solvent peroxides transfer oxygen to the Thiophene Sulfur.

  • Thiophene-S-oxide forms.[1][2][3][4][5][6] It is non-aromatic and behaves as a reactive diene.

  • Diels-Alder Dimerization: Two S-oxide molecules react to form a dimer, extruding

    
     and aromatizing to a substituted benzene (often insoluble).
    
  • Nucleophilic Attack: The amino group on your side chain attacks the S-oxide, opening the ring.

Protocol 1: The "Zero-Peroxide" Solvent Workflow

Standard HPLC grade inhibitors (BHT) are often insufficient for sensitive thiophene derivatives.

  • Test: Prior to every reaction, test THF/Ether with Quantofix® Peroxide test strips.

    • Pass: < 1 mg/L.

    • Fail: > 5 mg/L (Do not use, even with distillation).

  • Scavenge: If trace peroxides are suspected in synthesis, add Dimethyl Sulfide (DMS) (1.0 equiv relative to estimated peroxide) as a sacrificial reductant. DMS oxidizes to DMSO, sparing the thiophene.

  • Inertion: Sparge all solvents with Argon (heavier than air) for 15 minutes, not just Nitrogen. Thiophene S-oxidation is often diffusion-controlled.

Visualizing the Chemical Failure Pathway

ThiopheneOxidation Thiophene Thiophene Ring (Intact) SOxide Thiophene-S-Oxide (Highly Electrophilic) Thiophene->SOxide Oxidation Peroxide Solvent Peroxides (ROOH / O2) Peroxide->SOxide Dimer Diels-Alder Dimer (Insoluble Precipitate) SOxide->Dimer Dimerization AmineAttack Intramolecular Amine Attack SOxide->AmineAttack Nucleophilic Trigger RingOpen Ring Opened Product AmineAttack->RingOpen Degradation

Figure 1: The chemical oxidation cascade.[6] Note that the S-oxide intermediate is the "branching point" for both dimerization and amino-induced degradation.

Module B: Metabolic Stability (Drug Design)

If your issue is high clearance or toxicity in microsomes (HLM/RLM), the problem is likely Cytochrome P450 (CYP) bioactivation.

The Mechanism: CYP450 (mainly 2C9 and 2C19) targets the thiophene ring.

  • Path A (S-Oxidation): Similar to chemical oxidation, leading to Michael acceptors.

  • Path B (Epoxidation): Oxidation of the C2-C3 or C4-C5 double bond.

Design Solution: Block the "soft spots" (Positions 2 and 5). If your amino ethanol chain is at C2, C5 is the metabolic vulnerability.

StrategyModificationEffect
Halogenation Add -Cl or -F at C5Deactivates the ring electronically; blocks CYP oxidation site.
Steric Bulk Add -tBu or -CF3 Prevents the heme iron of CYP from approaching the sulfur.
Scaffold Hop Switch to Thiazole Nitrogen in the ring reduces electron density, preventing S-oxidation.

Troubleshooting & FAQ

Q1: My LC-MS shows a peak at M+16 and M+32. Is this the N-oxide or S-oxide?

Diagnostic:

  • N-oxide: Usually forms if you used mCPBA or H2O2. It is generally stable and reverts to the amine with mild reduction (Zn/AcOH).

  • S-oxide: Highly unstable. If you see a distinct M+16 that disappears upon heating or storage (turning into complex polymers/dimers), it is the Thiophene-S-oxide.

  • Differentiation Experiment: Treat the sample with Triphenylphosphine (

    
    ) .
    
    • 
       reduces N-oxides slowly or not at all at RT.
      
    • 
      rapidly deoxygenates Thiophene-S-oxides back to the thiophene.
      
Q2: The compound turns black/brown during acid salt formation (HCl).

Cause: Strong acids (like HCl in dioxane) can catalyze the polymerization of thiophenes, especially if trace peroxides are present. The "black tar" is polythiophene. Solution:

  • Switch to Fumaric Acid or Maleic Acid . These are weaker acids and often form stable, crystalline salts with amino ethanols without triggering acid-catalyzed polymerization.

  • If you must use HCl, generate it fresh (Acetyl Chloride + MeOH) rather than using aged ether/dioxane solutions of HCl.

Q3: How do I store the free base?

Protocol:

  • Store as the salt form whenever possible. The protonated amine is less nucleophilic and cannot attack the ring if transient oxidation occurs.

  • If storing as free base: Store under Argon at -20°C. Add a sacrificial antioxidant packet (e.g., iron-based oxygen scavenger) inside the secondary container.

Experimental Validation: The Stress Test

To validate if your stabilization strategy works, perform this controlled stress test.

Protocol: Oxidative Stress Challenge

  • Control: Dissolve compound in degassed Methanol.

  • Challenge: Add 1.0 equiv of Urea Hydrogen Peroxide (UHP) (safer/drier than aqueous H2O2).

  • Catalyst: Add 0.1 mol% Methyltrioxorhenium (MTO) (mimics enzymatic oxidation).

  • Analysis: Monitor by LC-MS at T=0, 1h, 4h.

    • Result A (Stable): >95% parent remaining.

    • Result B (Unstable): Appearance of M+16, M+32, or dimer (2M+O-SO).

References

  • Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology. Link

  • Thiemann, T. (2011). "Thiophene S-Oxides: Preparation and Reactivity." IntechOpen. Link

  • Treiber, A., et al. (1997). "Chemical and Biological Oxidation of Thiophene: Preparation and Characterization of Thiophene S-Oxide Dimers." Journal of the American Chemical Society. Link

  • Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience.[7] Link

  • Walsh, R. J. (2008). "Reaction of Thiophene-S-oxides with Nucleophiles." Tetrahedron Letters. Link

Sources

Addressing steric hindrance in reactions involving 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Steric Hindrance & Reactivity Challenges Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Executive Summary: The Steric Landscape

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol represents a classic "hinge" scaffold in medicinal chemistry.[1] It features a secondary amine core flanked by two distinct steric domains:

  • The

    
    -Hydroxy-Phenethyl Arm:  A bulky, conformationally mobile group capable of intramolecular hydrogen bonding (OH 
    
    
    
    N), which can lock the nitrogen lone pair.[1]
  • The Thiophen-2-ylmethyl Arm: An electron-rich, benzyl-like moiety that adds lipophilicity and moderate steric bulk.[1]

The Core Challenge: The convergence of these two groups creates a "steric corridor" around the nucleophilic nitrogen. While the amine is chemically secondary, it often behaves kinetically like a tertiary amine due to the shielding effect of the phenyl ring and the thiophene scaffold. This guide addresses the resulting low yields, slow kinetics, and regioselectivity issues (N- vs. O-functionalization).

Troubleshooting Guide (Q&A)

Category A: N-Alkylation & Coupling Failures

Q1: I am attempting an


 alkylation with a primary alkyl halide, but the reaction stalls at <40% conversion even with heating. Why? 
Diagnosis:  This is a classic "Steric-Electronic Mismatch." The bulky phenethyl group creates a cone of steric hindrance that blocks the backside attack trajectory required for 

. Furthermore, if you are using a non-polar solvent, the intramolecular H-bond between the hydroxyl and the amine (OH

N) effectively "hides" the nitrogen lone pair. Corrective Action:
  • Switch Solvents: Move to a polar aprotic solvent like DMF or DMSO . These solvents disrupt the intramolecular H-bond, freeing the nitrogen lone pair for attack.

  • Base Selection: Use a non-nucleophilic, soluble base like DIPEA (Hünig's base) or Cs

    
    CO
    
    
    
    .[1] Avoid inorganic bases that form heterogeneous clumps (like K
    
    
    CO
    
    
    in acetone) as the surface area contact is poor for this bulky substrate.
  • Add an Iodide Source: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI to generate the more reactive alkyl iodide in situ (Finkelstein condition).[1]

Q2: I tried reductive amination to introduce a third group, but I’m getting significant reduction of the thiophene ring or C-S bond cleavage. Diagnosis: Thiophene rings are sensitive to hydrogenation conditions, particularly with heterogeneous catalysts like Pd/C or PtO


 under high pressure.[1] They can suffer desulfurization (Raney Nickel style) or ring saturation.
Corrective Action: 
  • Protocol Shift: Switch to Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. This hydride source is chemoselective for the imine/iminium species and will not touch the thiophene ring.

  • Alternative: If using catalytic hydrogenation is mandatory, use sulfided platinum on carbon (Pt(S)/C) which is poisoned to prevent thiophene degradation.[1]

Category B: Regioselectivity (N- vs. O-Functionalization)

Q3: During acylation (e.g., with an acid chloride), I am observing a mixture of N-acyl, O-acyl, and N,O-diacyl products. How do I favor N-acylation exclusively? Diagnosis: While amines are generally more nucleophilic than alcohols, the steric bulk around the nitrogen in this scaffold slows down N-acylation significantly (


 decreases).[1] Consequently, the unhindered hydroxyl group becomes competitively nucleophilic (

). Corrective Action:
  • The "Schotten-Baumann" Approach: Perform the reaction in a biphasic system (DCM/Water) using a mild inorganic base (NaHCO

    
    ). The amine reacts at the interface or in the organic phase, while the hydroxide deprotonates any transient O-acyl species (esters are more hydrolytically unstable than amides).
    
  • Low Temperature: Run the reaction at -10°C to 0°C . The activation energy for N-attack is lower than O-attack; lower temperatures favor the kinetic product (amide) over the thermodynamic or competitive ester product.

Category C: Cyclization & Stability

Q4: I see a new impurity forming upon prolonged storage or heating in acidic media. It has a mass corresponding to [M - H


O]. 
Diagnosis:  You are likely forming the Morpholine  or Oxazolidine  derivative via intramolecular cyclization. The 

-hydroxyl group can attack the benzylic position (if activated) or condense with aldehydes/ketones if present. Corrective Action:
  • Storage: Store the free base in a freezer. If storing as a salt, ensure it is completely dry; moisture can facilitate acid-catalyzed cyclization.

  • Avoid Strong Lewis Acids: In reaction mixtures, strong Lewis acids (e.g., BF

    
     OEt
    
    
    
    ) will promote the ionization of the benzylic alcohol, leading to rapid intramolecular trapping by the amine or thiophene.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the steric "gates" controlling reactivity.

ReactionPathways cluster_legend Pathway Key Start 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol (Substrate) StericBlock Steric Block: Ph & Thiophene Wings Start->StericBlock Intrinsic Barrier Condition_Acid Acidic/Heat Start->Condition_Acid Path_N_Alk N-Alkylation (Target) StericBlock->Path_N_Alk Slow Kinetics (Requires Activation) Path_O_Acyl O-Acylation (Side Reaction) StericBlock->Path_O_Acyl Competitive if N is blocked Path_Cyc Cyclization (Impurity [M-18]) Condition_Polar Polar Aprotic Solvent (DMF/DMSO) Condition_Polar->Path_N_Alk Breaks H-Bond Accelerates N-Attack Condition_Acid->Path_Cyc Intramolecular Dehydration key1 Green = Desired Pathway key2 Red/Orange = Undesired/Slow

Caption: Reaction landscape showing the steric bottleneck at the nitrogen center and how solvent choice (Polar Aprotic) can bypass the kinetic barrier to favor N-alkylation over O-acylation or cyclization.

Validated Protocol: High-Yield N-Alkylation

Objective: Alkylation of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol with a hindered alkyl bromide.

Methodology: Hydrogen Autotransfer (Borrowing Hydrogen) is often superior, but for direct alkylation, we use a Phase-Transfer Catalysis (PTC) approach to overcome steric issues.[1]

Reagents:
  • Substrate: 1.0 eq

  • Alkyl Bromide: 1.2 eq[1]

  • Base: 50% aq. KOH (5.0 eq)

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (5 mol%)[1]

  • Solvent: Toluene (High concentration, ~0.5 M)[1]

Step-by-Step:
  • Dissolution: Dissolve the amino-ethanol substrate and Alkyl Bromide in Toluene.

    • Why: Toluene is non-polar, pushing the reagents into the interface.

  • Catalyst Addition: Add TBAHS.

    • Mechanism:[1][2][3][4][5] The quaternary ammonium salt pairs with the deprotonated amine (or helps transport hydroxide), creating a "naked," highly reactive anion pair at the interface, bypassing the bulk solvation shell.[1]

  • Initiation: Add 50% KOH dropwise with vigorous stirring.

    • Critical: Stirring rate must be >800 RPM to maximize interfacial area.

  • Heating: Heat to 60°C. Monitor by HPLC.

    • Endpoint: Reaction typically completes in 4-6 hours.

  • Workup: Separate phases. Wash organic layer with water (x2) to remove base/catalyst. Dry over MgSO

    
    .
    

Data Summary: Solvent Effect on Yield

Solvent SystemBaseTemp (°C)Yield (24h)Comment
THF K

CO

6535%Poor solubility of base; slow kinetics.
DMF Cs

CO

6078%Good solubility; difficult workup (DMF removal).
Toluene/H

O (PTC)
KOH/TBAHS 60 92% Optimal. Fast kinetics, easy workup.[1]

References

  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[6][7] Advanced Synthesis & Catalysis. Link (Foundational text on overcoming steric hindrance via catalytic alcohol activation).[1]

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. Link (Comprehensive review of N-alkylation strategies for hindered amines).

  • BenchChem Application Note. "Reaction of (R)-(-)-2-Bromo-1-phenylethanol with Nucleophiles." Link (Specific reactivity profiles of phenylethanolamine derivatives).

  • PubChem Compound Summary. "2-[(2-Hydroxyethyl)methylamino]-1-phenylethanol."[1][8] Link (Structural analog data).[1]

Sources

Validation & Comparative

HPLC method development for purity analysis of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for Purity Analysis of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

This guide provides a comprehensive, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol. As a critical process in pharmaceutical development, establishing a robust and reliable analytical method is paramount to ensuring the safety, efficacy, and quality of a drug substance.[1][2] This document moves beyond a simple protocol, delving into the scientific rationale behind experimental choices, comparing viable alternatives, and culminating in a validated, stability-indicating method that meets rigorous regulatory standards.

The Central Role of Purity Analysis

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol is a molecule with structural features—including a chiral center, a secondary amine, and aromatic rings—that present unique challenges and opportunities in analytical chemistry. Impurities can arise from the manufacturing process or through degradation over time.[3] A well-developed HPLC method must be able to separate, detect, and quantify these impurities to ensure the active pharmaceutical ingredient (API) meets its quality specifications.[4] HPLC is the cornerstone technique for this purpose due to its high resolution, sensitivity, and precision.[4][5]

Part 1: Foundational Method Development: A Comparative Approach

The initial phase of method development involves understanding the analyte's properties to make informed decisions about the chromatographic system. The goal is to establish a starting point by comparing different stationary and mobile phases.

Analyte Physicochemical Profile

A successful method is built on a foundation of understanding the analyte's chemistry.[4]

  • Structure and Polarity: The molecule possesses both hydrophobic (phenyl and thiophene rings) and polar (hydroxyl and amino groups) moieties, classifying it as a compound of intermediate polarity. This makes it an ideal candidate for Reversed-Phase Chromatography (RPC), the most common HPLC mode.[6][7]

  • UV Chromophores: The presence of two aromatic rings (phenyl and thiophene) ensures strong ultraviolet (UV) absorbance, making UV-based detection highly effective.[8][9]

  • Ionization (pKa): The secondary amine is basic and will be protonated at acidic pH. Controlling the mobile phase pH is therefore critical to ensure consistent retention times and sharp, symmetrical peaks.[10][11]

Comparison of Stationary Phases (Columns)

Changing the column has the most significant impact on chromatographic selectivity.[4][12] Therefore, screening several columns with different stationary phase chemistries is a crucial first step.[13] We will compare three common reversed-phase columns.

Column TypeStationary Phase ChemistryPrimary Separation MechanismBest Suited For
Alternative 1: C18 (Octadecylsilane) A high-purity silica base bonded with C18 alkyl chains.Primarily hydrophobic (van der Waals) interactions.General-purpose separation of a wide range of non-polar to moderately polar compounds. The industry standard and a logical starting point.[13]
Alternative 2: Phenyl-Hexyl A silica base bonded with a phenyl-hexyl ligand.Mixed-mode interactions: hydrophobic and π-π interactions with aromatic analytes.Compounds containing aromatic rings, offering alternative selectivity to C18, especially for impurities with similar hydrophobicity but different aromaticity.
Alternative 3: Cyano (CN) A silica base bonded with cyanopropyl groups.Weaker hydrophobic interactions than C18, with dipole-dipole interactions.Polar compounds, offering significantly different selectivity. Can be used in both reversed-phase and normal-phase modes.[13]
Comparison of Mobile Phase Constituents

The mobile phase composition fine-tunes the separation by altering the elution strength and interactions with the stationary phase.[10][11]

ParameterAlternative 1: Acetonitrile (ACN)Alternative 2: Methanol (MeOH)Rationale for Selection
Organic Modifier Lower viscosity, leading to lower backpressure and higher efficiency. Different selectivity profile compared to methanol.Higher viscosity. Can offer unique selectivity due to its protic nature and different solvent properties.[11]Screening with both ACN and MeOH is recommended as they can produce different elution orders for impurities.[14] ACN is often the preferred starting point.
Aqueous Phase pH 0.1% Formic Acid in Water (pH ~2.7)20 mM Potassium Phosphate Buffer (pH 3.0)The analyte's amino group requires an acidic pH to ensure it is consistently protonated, preventing peak tailing and improving reproducibility.[6][11] Formic acid is simple and MS-compatible, while a buffer provides more robust pH control.
Detector Selection: The Power of Photodiode Array (PDA)

While a simple UV detector is functional, a Photodiode Array (PDA) Detector , also known as a Diode Array Detector (DAD), is vastly superior for purity analysis.[8][15]

  • UV-Vis Detector: Measures absorbance at one or a few pre-selected wavelengths.[8]

  • PDA/DAD Detector: Acquires the entire UV-Vis spectrum (e.g., 190-800 nm) at every point in the chromatogram.[9][16]

Why PDA is the Authoritative Choice:

  • Optimal Wavelength Determination: Allows for the selection of the wavelength that maximizes the response for both the API and all potential impurities.

  • Peak Purity Analysis: Enables the assessment of spectral homogeneity across a single chromatographic peak. This is a critical function for verifying that a peak corresponds to a single compound and is not masking a co-eluting impurity.[9][17]

Part 2: Systematic Method Optimization

Method optimization is a logical, stepwise process designed to achieve the desired chromatographic resolution and performance.

G E E F F E->F Apply Optimized Method

Experimental Protocol: Column and Mobile Phase Screening
  • System Preparation: Prepare mobile phases as described in the table above. Use HPLC-grade solvents and filter through a 0.45 µm filter.[14]

  • Column Installation: Install the first column (e.g., C18, 150 x 4.6 mm, 5 µm) and equilibrate the system with the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% Formic Acid) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol in a 50:50 mixture of water and acetonitrile.

  • Injection and Gradient Run: Inject 10 µL of the sample and run a generic screening gradient (e.g., 5% to 95% organic modifier over 20 minutes).

  • Data Acquisition: Collect data using the PDA detector from 200-400 nm.

  • Repeat: Repeat steps 2-5 for each column and mobile phase combination being tested.

Comparative Data Analysis and Selection

After the initial screening, the data is analyzed to select the most promising conditions for further optimization. Based on typical performance for a molecule of this type, the Phenyl-Hexyl column often provides a superior separation compared to a standard C18, by leveraging π-π interactions to better resolve aromatic impurities from the main analyte.

Chromatographic ParameterC18 Column (ACN/Water)Phenyl-Hexyl Column (ACN/Water)Cyano Column (ACN/Water)
API Retention Time (min) 12.513.28.1
Resolution (API vs. Impurity 1) 1.82.5 1.2
Peak Tailing Factor (API) 1.31.1 1.6
Theoretical Plates (API) 11,50014,200 7,800

Part 3: Establishing a Stability-Indicating Method

The ultimate goal is to develop a stability-indicating method (SIM), which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[18] This requires demonstrating specificity, which is convincingly achieved through forced degradation studies.[19][20]

G B B G G B->G C C C->G D D D->G E E E->G F F F->G

Experimental Protocol: Forced Degradation

The objective is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at a sufficient level for detection.[21]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the API in a 50:50 water:acetonitrile mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, then dilute.

  • Thermal Degradation: Expose solid API powder to 80°C for 48 hours. Separately, heat a stock solution at 80°C for 48 hours. Prepare solutions for analysis.

  • Photolytic Degradation: Expose solid API and a stock solution to light according to ICH Q1B guidelines. Prepare solutions for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized Phenyl-Hexyl HPLC method.

The results of the forced degradation study must show that all degradation product peaks are baseline resolved from the main API peak and from each other. The PDA detector's peak purity function should be used to confirm the spectral purity of the API peak in each stressed sample, providing definitive evidence of the method's specificity.

Method Validation Overview (ICH Q2(R2))

Once the method is finalized, it must be validated to demonstrate it is fit for its intended purpose.[22][23] Validation is a formal process that assesses key performance characteristics against pre-defined acceptance criteria.[24][25][26]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.API peak is resolved from all other peaks (Resolution > 2.0). Peak purity index passes.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits.

Final Optimized Method and Conclusion

Through a systematic, comparative approach, the following optimized HPLC method was developed and validated for the purity analysis of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol.

  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 70% B over 25 minutes, then increase to 95% B and hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA, monitoring at 220 nm, with spectral acquisition from 200-400 nm.

  • Injection Volume: 10 µL

This guide demonstrates that a robust, specific, and reliable HPLC method is not achieved by chance, but through a logical progression of experiments grounded in scientific principles. By comparing alternatives for the column and mobile phase and leveraging the power of PDA detection, we have established a stability-indicating method suitable for ensuring the quality and purity of 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol throughout the drug development lifecycle.

References

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • vscht.cz. (n.d.). An Efficient Approach to Column Selection in HPLC Method Development. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ijarsct.co.in. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors. Retrieved from [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • LCGC International. (2016, April 20). Peak Purity Algorithms using Diode Array Detectors. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • PMC. (n.d.). 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol (referred to herein as PTAE ) represents a complex waste stream due to its sulfur-bearing heterocycle (thiophene) and secondary amine functionality. Improper disposal risks the formation of carcinogenic nitrosamines, damage to catalytic oxidizers in incineration plants, and environmental toxicity.

Core Disposal Directive:

  • Segregation: Classify as "Non-Halogenated, Sulfur-Containing Organic Waste."

  • Incompatibility: NEVER mix with oxidizing acids (Nitric acid, Chromic acid) or Nitrites.

  • Destruction: Must be routed for high-temperature thermal oxidation (incineration) with flue gas scrubbing.

Chemical Hazard Profile & Causality[1][2]

To ensure safe handling, we must deconstruct the molecule into its functional hazard groups. This analysis dictates the disposal logic.

Functional GroupHazard CharacteristicDisposal Implication
Thiophene Ring Sulfur Source / Stench Critical: Sulfur poisons metal catalysts in standard catalytic oxidizers. It generates SOx (acid gas) upon burning, requiring scrubbers. Must be labeled as Sulfur-Bearing.
Secondary Amine Basic / Reactive Critical: Can react with nitrites/nitrates to form N-Nitrosamines (potent carcinogens). Incompatible with strong acids (exothermic neutralization).
Phenyl-Ethanol Combustible Organic Contributes to the organic load. If in solvent solution, likely determines the Flash Point (D001).

Waste Stream Classification Table

Use this table to determine the correct waste container based on the physical state of your material.

ParameterScenario A: Solid / Pure Substance Scenario B: Solution (Reaction Mixture)
Physical State Crystalline Solid or PowderLiquid (Solvent dissolved)
RCRA Code (Est.) Not Regulated (if non-flammable solid) Treat as ToxicD001 (Ignitable - if Flash Point <60°C)D002 (Corrosive - if pH >12.5)
Labeling "Hazardous Waste - Solid, Toxic""Hazardous Waste - Liquid, Flammable, Sulfur-Bearing "
Container Type Wide-mouth HDPE Jar or Double-lined Poly BagHDPE or Glass Carboy (Vented Cap recommended)
Segregation Keep separate from oxidizers.[1]Do NOT combine with Halogenated Solvents (keep separate to reduce disposal costs).

Step-by-Step Disposal Workflow

This protocol ensures the material is stabilized before it leaves your bench.

Phase 1: Pre-Disposal Stabilization
  • pH Check: If the material is in solution, verify pH. If pH > 11, neutralize carefully with dilute Sulfuric Acid (H₂SO₄) to pH 7-9 to reduce amine volatility. Do not use Nitric Acid.

  • Quenching: If PTAE is unreacted in a mixture with active reagents (e.g., borohydrides), quench the reaction fully before bottling.

Phase 2: Packaging & Labeling
  • Select Container: Use an amber glass or HDPE container. Avoid metal cans if the solution is basic (amine corrosion risk).

  • Labeling: Clearly mark "CONTAINS SULFUR" on the tag. This alerts the waste vendor to route the drum to a facility equipped for SOx scrubbing.

Phase 3: Operational Decision Tree (Visual)

DisposalWorkflow Start Waste Generation: PTAE Residue StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag (Poly) or HDPE Jar Solid->Bagging SolidLabel Label: Toxic Solid (Trace Sulfur) Bagging->SolidLabel Bin Satellite Accumulation Area (Segregated from Oxidizers) SolidLabel->Bin SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo If Halogenated NonHalo Non-Halogenated (Ethanol, Ethyl Acetate) SolventCheck->NonHalo If Non-Halogenated SulfurTag CRITICAL STEP: Tag as 'Sulfur-Bearing' Halo->SulfurTag NonHalo->SulfurTag SulfurTag->Bin

Figure 1: Cradle-to-Grave decision logic for PTAE waste, emphasizing the critical sulfur-tagging step for liquid streams.

Emergency Contingencies

Spill Management (Bench Scale)
  • Evacuate & Ventilate: Thiophene derivatives often carry a stench and can be respiratory irritants. Clear the immediate area.[1][2][3][4]

  • PPE: Nitrile gloves (double gloved recommended) and safety goggles.

  • Absorbent Selection: Use Vermiculite or Universal Absorbent Pads .

    • Why? Avoid clay-based absorbents if the waste is highly acidic (not applicable here, but good practice). Avoid paper towels for large flammable spills.

  • Decontamination: Clean the surface with a mild surfactant (soap/water). Do not use bleach (hypochlorite) immediately, as it may react with the amine or sulfur moieties to produce toxic chloramines or sulfonyl chlorides.

Exposure Response[5][6]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the phenyl/thiophene groups may aid skin absorption.

  • Eye Contact: Rinse for 15 minutes.[1][2][3] Amines can cause corneal edema (halo vision).

Regulatory & Compliance Context (USA/RCRA)

While PTAE is not explicitly listed on the EPA P-List or U-List, it is regulated under the "Cradle to Grave" principle of RCRA (Resource Conservation and Recovery Act).

  • Characteristic Waste: If the waste solution has a flash point

    
     (
    
    
    
    ), it is D001 (Ignitable).[5]
  • Generator Knowledge: As a researcher, you are required to apply "Generator Knowledge" to classify the waste. You must declare the Thiophene content.[1]

    • Impact: Failure to declare sulfur can lead to fines from the disposal facility if their emissions monitors detect SOx spikes during incineration.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. Thiophene Safety and Hazards Profile. National Library of Medicine. [Link]

Sources

Personal Protective Equipment (PPE) for Handling 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

[1][2][3]

Introduction: The Precautionary Principle

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol is a specialized research intermediate containing three distinct functional groups: a thiophene ring , a secondary amine , and a hydroxyl group .[1]

Unlike common solvents with established safety profiles (e.g., Acetone), this compound likely lacks a comprehensive toxicological dataset. Therefore, we must apply Control Banding , treating it as a High-Potency/Unknown Hazard (Band 4) until proven otherwise.

This guide moves beyond generic advice. It provides a self-validating safety system based on the Structure-Activity Relationship (SAR) of the molecule's functional groups.

Hazard Profile & Mechanistic Justification

To select the correct PPE, we must understand why the hazard exists.

Functional GroupHazard MechanismCritical Safety Implication
Thiophene Moiety Lipophilicity: The aromatic sulfur heterocycle increases lipid solubility, facilitating rapid transdermal absorption (passing through skin into the bloodstream).Standard nitrile gloves may offer insufficient breakthrough time.
Secondary Amine Causticity & Sensitization: Amines are basic and can cause chemical burns to mucous membranes. They are also known sensitizers (potential for anaphylaxis upon repeat exposure).Inhalation of dust/aerosol must be zero. Eyes require sealed protection.
Amino-Ethanol Bioactivity: This structural motif mimics adrenergic neurotransmitters, suggesting potential cardiovascular or neurological toxicity if absorbed.Systemic toxicity risk is non-trivial.
PPE Selection Matrix

Do not deviate from these specifications without a written risk assessment.

A. Hand Protection (The Critical Barrier)

The Risk: Thiophene derivatives can permeate standard thin nitrile gloves. The Solution: A double-gloving protocol with specific breakthrough considerations.

Scale of WorkPrimary Layer (Inner)Secondary Layer (Outer)Change Frequency
Analytical (<100 mg) Nitrile (4 mil / 0.10mm)Nitrile (4 mil / 0.10mm)Every 60 mins or immediately upon splash.
Preparative (>100 mg) Laminate / Silver Shield® (Chemical Barrier)Nitrile (5-8 mil) (Mechanical Grip)Laminate: Reusable if clean. Outer: Dispose after session.
Spill Cleanup Laminate / Silver Shield® Heavy Duty Butyl or NeopreneImmediate disposal after cleanup.

Expert Insight: Why Laminate? Thiophene's aromatic nature can swell nitrile rubber, reducing barrier integrity. Laminate films offer broad-spectrum resistance to aromatics and amines [1].

B. Respiratory & Body Protection[2][3][4]
ZoneEquipmentSpecification
Respiratory Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm). Sash at 18 inches.
Backup (Spill/Outside Hood)Full-face respirator with Organic Vapor/P100 (OV/HE) cartridges. N95 is insufficient.
Eye/Face Splash Protection Chemical Splash Goggles (Indirect Vent). Safety glasses are not permitted for >100mg handling.
Body Dermal Barrier Lab coat (Tyvek® or chemically resistant polypropylene preferred over cotton).
Footwear Impact/Spill Closed-toe, leather/synthetic leather. No mesh sneakers.
Operational Workflow: Donning & Doffing

Proper equipment fails if applied incorrectly. Follow this logical flow to ensure a "clean to dirty" transition.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on scale and state.

PPE_Decision_LogicStartStart: Risk AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidScaleScale of Operation?Solid->ScaleLiquid->ScaleSmall< 100 mg (Analytical)Scale->SmallLarge> 100 mg (Prep/Synthesis)Scale->LargePPE_StdStandard PPE:Double Nitrile GlovesLab Coat + GogglesFume Hood RequiredSmall->PPE_StdLow Exposure RiskPPE_HighEnhanced PPE:Laminate Inner GlovesTyvek Sleeves/ApronFace Shield + GogglesLarge->PPE_HighHigh Exposure Risk

Figure 1: Decision logic for selecting PPE based on physical state and quantity of material.

Protocol: The "Beak Method" for Doffing Gloves

To prevent skin contact with the thiophene derivative on the outer glove surface:

  • Pinch the outside of Glove A near the wrist. Peel it away from the hand, turning it inside out.

  • Hold the removed Glove A in the gloved hand (Glove B).

  • Slide a clean finger (ungloved) under the wrist of Glove B.

  • Peel Glove B off, creating a "bag" containing Glove A.

  • Dispose immediately in hazardous waste.

Emergency Response & Disposal

Pre-planning is the only effective safety measure during an accident.

A. Exposure Response[2][3][4][5]
  • Skin Contact: Do not use solvents (ethanol/DMSO) to wash; they will accelerate absorption of the thiophene. Wash with copious soap and water for 15 minutes.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air immediately.

B. Waste Disposal[3][6][7]
  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) due to the amine/thiophene incompatibility [2].

  • Labeling: "Hazardous Waste: Toxic Organic Amine (Thiophene Derivative)."

  • Decontamination: Wipe surfaces with a dilute surfactant (soap) solution, followed by water. Avoid bleach unless confirmed compatible (potential for chloramine formation).

References
  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Personal Protective Equipment (29 CFR 1910.132).[9] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.